N,N-Diisopropylethylenediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166335. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-di(propan-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H20N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJNMSGPBXOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059518 | |
| Record name | N,N-Bis(1-methylethyl)-1,2-ethanediamine | |
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Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-05-1 | |
| Record name | N,N-Diisopropylethylenediamine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=121-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Ethanediamine, N1,N1-bis(1-methylethyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diisopropylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1,N1-bis(1-methylethyl)- | |
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| Record name | N,N-Bis(1-methylethyl)-1,2-ethanediamine | |
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| Record name | 2-aminoethyldiisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.044 | |
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| Record name | N,N-Diisopropylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU8JY5NTD | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Diisopropylethylenediamine (CAS: 4013-94-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diisopropylethylenediamine, with the CAS number 4013-94-9, is a diamine characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This structure imparts unique steric and electronic properties, making it a valuable building block and ligand in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development and coordination chemistry, and relevant safety information. Detailed experimental protocols for its synthesis and use in key applications are provided to facilitate its practical implementation in a laboratory setting.
Physicochemical and Safety Data
A summary of the key physicochemical properties of N,N'-Diisopropylethylenediamine is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.
Table 1: Physicochemical Properties of N,N'-Diisopropylethylenediamine
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₀N₂ | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 169-171 °C (lit.) | [3] |
| Density | 0.798 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4289 (lit.) | |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Water Solubility | Miscible | [3] |
| CAS Number | 4013-94-9 | [1] |
| InChI | 1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 | [1] |
| SMILES | CC(C)NCCNC(C)C | [1] |
Safety is paramount when handling any chemical. Table 2 outlines the key safety information for N,N'-Diisopropylethylenediamine according to the Globally Harmonized System (GHS).
Table 2: GHS Safety Information for N,N'-Diisopropylethylenediamine
| Hazard Class | Hazard Statement | Pictogram | Precautionary Statements | Reference(s) |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapour | GHS02 | P210, P233, P240, P280 | [4] |
| Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05 | P303+P361+P353, P305+P351+P338 | [4] |
Spectroscopic Data
Characterization of N,N'-Diisopropylethylenediamine is typically performed using a combination of spectroscopic techniques. The expected spectral features are summarized below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the methyl and methine protons of the isopropyl groups, the secondary amine protons, and the methylene protons of the ethylenediamine bridge. The ¹³C NMR spectrum will show corresponding signals for the different carbon environments.[1][2]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for N-H and C-N bond vibrations.[1][2]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (144.26 g/mol ). The fragmentation pattern is typically dominated by α-cleavage, characteristic of aliphatic amines.[2]
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of N,N'-Diisopropylethylenediamine and its application in the synthesis of a copper complex and the nootropic drug pramiracetam.
Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis
This protocol is based on a patented industrial synthesis method.[5]
Experimental Workflow:
Materials:
-
N,N-diisopropylamino chloroethane hydrochloride (93 g, 0.465 mol)
-
Benzene (279 g)
-
Liquid ammonia (119 g, 7 mol)
-
High-pressure reaction kettle with stirring and temperature measuring device
Procedure:
-
Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and benzene.
-
Seal the kettle and press in the liquid ammonia.
-
Gradually raise the temperature to 120 °C over 3 hours, allowing the pressure to reach 6 MPa.
-
Maintain the reaction at this temperature and pressure for a specified time (e.g., several hours, as determined by reaction monitoring).
-
After the reaction is complete, cool the kettle and carefully vent the excess ammonia.
-
The resulting mixture is then processed, typically involving filtration to remove any solid byproducts, followed by distillation of the filtrate to isolate the pure N,N'-diisopropylethylenediamine.
Synthesis of a Dinuclear Copper(II) Complex
N,N'-Diisopropylethylenediamine can be derivatized to act as a ligand for transition metals. The following protocol describes the synthesis of a dinuclear copper(II) complex.
Experimental Workflow:
Materials:
-
Tridentate N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand (L) (0.645 g, 3 mmol)
-
Cu(ClO₄)₂·6H₂O (1.148 g, 3 mmol)
-
Methanol (18 mL total)
-
Toluene
-
Acetonitrile
Procedure:
-
Dissolve the ligand (L) in 12 mL of methanol.
-
In a separate flask, dissolve Cu(ClO₄)₂·6H₂O in 6 mL of methanol.
-
Slowly add the copper(II) perchlorate solution to the ligand solution while stirring.
-
Continue stirring the resulting greenish-blue solution for 20 minutes at room temperature.
-
A violet solid will precipitate from the solution.
-
Collect the precipitate by filtration and dry it under vacuum.
-
For further purification, the compound can be recrystallized by diffusion of toluene into an acetonitrile solution of the complex.
Application in the Synthesis of Pramiracetam
N,N'-Diisopropylethylenediamine is a key intermediate in the synthesis of the nootropic drug pramiracetam.
Experimental Workflow:
References
- 1. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]
- 3. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]
- 4. N,N'-Diisopropylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 5. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of N,N'-Diisopropylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diisopropylethylenediamine, systematically named N,N'-di(propan-2-yl)ethane-1,2-diamine, is a diamine characterized by an ethylenediamine backbone with isopropyl substituents on each nitrogen atom.[1] This structure imparts significant steric hindrance around the nitrogen atoms, influencing its reactivity and coordination chemistry. It is a colorless liquid with a characteristic amine odor and is miscible with water.[1] This document provides a comprehensive overview of the molecular structure of N,N'-Diisopropylethylenediamine, including its key identifiers, structural parameters, and detailed experimental protocols for its synthesis and characterization.
Molecular Structure and Properties
The molecular structure of N,N'-Diisopropylethylenediamine is defined by its ethylenediamine core and two isopropyl groups. The presence of two secondary amine functionalities and the steric bulk of the isopropyl groups are key features that dictate its chemical behavior.[1]
Key Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | N,N'-di(propan-2-yl)ethane-1,2-diamine | [2] |
| CAS Number | 4013-94-9 | [2] |
| Molecular Formula | C8H20N2 | [2] |
| Molecular Weight | 144.26 g/mol | [2] |
| Synonyms | 1,2-Bis(isopropylamino)ethane, N,N'-Disopropylethylene diamine | [2] |
Structural Diagram
Caption: Molecular structure of N,N'-Diisopropylethylenediamine.
Conformational Analysis
Due to the free rotation around the C-C and C-N single bonds, N,N'-Diisopropylethylenediamine can exist in various conformations. Computational studies on similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that the anti-anti conformation represents the global minimum on the potential energy surface in the gas phase.[3] This suggests that a staggered conformation of the ethylenediamine backbone is likely to be energetically favorable for N,N'-Diisopropylethylenediamine as well, to minimize steric interactions between the bulky isopropyl groups.
Spectroscopic Data Summary
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and N-H protons. | [1] |
| ¹³C NMR | Resonances for the methyl, methine, and methylene carbons. | [2] |
| FTIR | Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-H stretching (2850-2970 cm⁻¹), N-H bending (1550-1650 cm⁻¹), and C-N stretching (1020-1250 cm⁻¹). | [1] |
| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z 144. Fragmentation is dominated by α-cleavage, leading to the formation of stable iminium ions. | [1] |
Experimental Protocols
Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis
This protocol is based on the method described in patent CN1634856A.[4]
Materials:
-
N,N-diisopropylamino chloroethane hydrochloride
-
Liquid ammonia
-
Solvent (e.g., benzene, dichloromethane, or carbon tetrachloride)[4]
-
High-pressure reaction kettle with stirring and temperature measuring device
Procedure:
-
Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent. A typical weight ratio of hydrochloride to solvent is between 1:2 and 1:5.[4]
-
Seal the reactor and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia should be in the range of 1:5 to 1:15.[4]
-
Heat the mixture to a temperature between 80°C and 120°C while stirring.[4]
-
Maintain the reaction pressure between 2 and 6 MPa.[4]
-
Allow the reaction to proceed for 2 to 6 hours.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
The reaction mixture can then be worked up by standard procedures, such as filtration to remove ammonium chloride, followed by distillation of the solvent and purification of the product by vacuum distillation.[1]
Characterization by NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-25 mg of N,N'-Diisopropylethylenediamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Process the data to obtain the chemical shifts, coupling constants, and integration values for structural confirmation.
Characterization by FTIR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat N,N'-Diisopropylethylenediamine onto the ATR crystal.
-
Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Characterization by Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.
-
Analyze the fragmentation pattern to confirm the molecular structure. The primary fragmentation pathway for aliphatic amines like N,N'-Diisopropylethylenediamine is α-cleavage of the C-C bond adjacent to the nitrogen atom.[1]
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of N,N'-Diisopropylethylenediamine.
References
An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Diisopropylethylenediamine, a crucial intermediate in the pharmaceutical and chemical industries. This document details established synthetic methodologies, rigorous purification protocols, and analytical techniques for quality control, presented in a format tailored for laboratory and process development applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most prominent and high-yielding method is the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride. Alternative methods, such as the catalytic hydrogenation of N,N-diisopropylaminoacetonitrile and direct alkylation of ethylenediamine, offer different advantages and challenges.
High-Pressure Ammonolysis of N,N-diisopropylaminoethyl Chloride Hydrochloride
This one-step synthesis is noted for its high yield (up to 91%) and relatively simple process, making it an attractive option for industrial production.[1][2] The reaction involves the nucleophilic substitution of the chloride by ammonia under elevated temperature and pressure.
Reaction Scheme:
(CH₃)₂CH-N(CH₂CH₂Cl)·HCl + NH₃ → (CH₃)₂CH-NH-CH₂CH₂-NH-CH(CH₃)₂ + NH₄Cl
A summary of reaction conditions and corresponding yields from various examples is presented in Table 1.
Table 1: Reaction Parameters for the High-Pressure Ammonolysis Synthesis of this compound [2][3]
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Starting Material | N,N-diisopropylaminoethyl chloride hydrochloride | N,N-diisopropylaminoethyl chloride hydrochloride | N,N-diisopropylaminoethyl chloride hydrochloride | N,N-diisopropylaminoethyl chloride hydrochloride |
| Solvent | Benzene | Carbon Tetrachloride | Dichloromethane | Dichloroethane |
| Molar Ratio (Ammonia:Starting Material) | ~15:1 | ~10:1 | ~5:1 | ~8:1 |
| Temperature (°C) | 120 | 100 | 80 | 120 |
| Pressure (MPa) | 6 | 4 | 2 | 3.5 |
| Reaction Time (hours) | Not specified | 6 | 2 | 5 |
| Yield (%) | 91.07 | 88.10 | 61.90 | 84.76 |
Catalytic Hydrogenation of N,N-diisopropylaminoacetonitrile
Another high-yield method involves the catalytic hydrogenation of N,N-diisopropylaminoacetonitrile. This process can achieve a conversion rate of up to 99.9% with a product selectivity of 92.6% using a Reynolds cobalt catalyst in a benzene solvent.[2] However, this method requires harsh reaction conditions, including high pressures of 9-10 MPa, and the catalyst can be expensive and difficult to recover.
Reductive Amination
Conceptually, this compound can be synthesized via the reductive amination of a suitable carbonyl compound with an amine, followed by the reduction of the intermediate imine.[1] For instance, the reaction of an amino-aldehyde or amino-ketone with diisopropylamine, followed by reduction, could yield the target molecule. While a fundamental process in amine synthesis, specific high-yielding protocols for this compound via this route are not as commonly detailed in the literature.
Alkylation of Ethylenediamine
The direct alkylation of ethylenediamine with an isopropyl halide presents a straightforward approach. However, this method is often complicated by over-alkylation, leading to a mixture of secondary, tertiary, and quaternary ammonium salts, which can make purification challenging and reduce the yield of the desired product.
Purification of this compound
The primary method for purifying this compound is distillation under reduced pressure.[1] This technique is suitable for separating the desired product from less volatile impurities and byproducts.
General Purification Workflow:
The crude reaction mixture is first subjected to a workup procedure to remove salts and other polar impurities. This typically involves extraction and washing. The resulting organic phase is then dried, and the solvent is removed. The crude product is then purified by vacuum distillation.
Experimental Protocols
Synthesis via High-Pressure Ammonolysis (Example 1 from Table 1)
Materials:
-
N,N-diisopropylaminoethyl chloride hydrochloride (93g, 0.465 mol)
-
Benzene (279g)
-
Liquid ammonia (119g, 7 mol)
-
High-pressure reaction kettle with stirring and temperature control
Procedure:
-
Charge the high-pressure reaction kettle with N,N-diisopropylaminoethyl chloride hydrochloride and benzene.
-
Seal the kettle and press in the liquid ammonia.
-
Heat the mixture to 120°C over 3 hours, at which point the pressure should reach approximately 6 MPa.
-
Maintain the reaction at this temperature with stirring. The pressure should remain relatively constant.
-
After the reaction is complete, cool the kettle and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a three-necked flask.
-
Bubble dry hydrogen chloride gas through the solution to precipitate the product as its hydrochloride salt until the solution becomes viscous.
-
Filter to collect the solid product and wash with 100 ml of benzene.
-
Dry the white solid under vacuum to yield the product (76.5g, 91.07% yield).
Purification by Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask(s)
-
Thermometer
-
Vacuum pump with a pressure gauge and cold trap
-
Heating mantle with a stirrer
Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect any low-boiling fractions in a separate receiving flask.
-
The pure this compound will distill at a specific temperature and pressure. The boiling point is reported as 169-171 °C at atmospheric pressure, so under vacuum, the boiling point will be significantly lower. The exact temperature will depend on the achieved vacuum.
-
Collect the main fraction in a clean, pre-weighed receiving flask.
-
Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Analytical Characterization
The purity and identity of synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
Table 2: Analytical Methods for the Characterization of this compound
| Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | Purity assessment | A single major peak corresponding to this compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and impurity profiling | Molecular ion peak [M]⁺ at m/z 144.26. Fragmentation pattern dominated by α-cleavage.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | ¹H NMR: Signals for methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and NH protons. ¹³C NMR: Resonances for the different carbon environments. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Characteristic absorptions for N-H stretching and bending, and C-N stretching. |
Visualizations
Caption: Synthesis workflow for this compound via high-pressure ammonolysis.
Caption: General workflow for the purification of this compound.
References
An In-depth Technical Guide to the Physical Properties of N,N-Diisopropylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
N,N-Diisopropylethylenediamine is a crucial organic compound utilized as a versatile building block and ligand in various chemical syntheses. Its unique structural characteristics, featuring both primary and tertiary amine functionalities, make it a valuable intermediate in the production of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its core physical properties, supported by methodologies for their determination and a summary of its chemical identity.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in synthetic protocols, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C8H20N2 | [1] |
| Molecular Weight | 144.26 g/mol | [2] |
| CAS Number | 121-05-1 | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Strong amine-like | [2] |
| Boiling Point | 162.8 °C at 760 mmHg | [1] |
| 170 °C | [2] | |
| Density | 0.837 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.4289 | [1] |
| Flash Point | 49.3 °C | [1] |
| Solubility | Fully miscible in water | [1][3] |
| Soluble in organic solvents like ethanol and acetone | [4] | |
| Vapor Pressure | 2.13 mmHg at 25°C | [1] |
| pKa | 10.18 ± 0.28 (Predicted) | [1] |
Experimental Protocols for Property Determination
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard methodologies are employed for the determination of its physical and chemical properties. The following outlines the general procedures for key analytical techniques used in the characterization of this compound.[5]
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that is indicative of its purity. The atmospheric boiling point of this compound can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For smaller sample quantities, micro-boiling point determination methods can be utilized.
Measurement of Density
Density is typically measured at a specified temperature, often 25 °C. A pycnometer or a digital density meter can be used for accurate measurements. The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples. An Abbe refractometer is commonly used for this measurement. A small amount of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, integrations, and coupling patterns of the signals in the NMR spectrum can be used to confirm the presence of the diisopropyl and ethylenediamine moieties.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for N-H and C-N stretching and bending vibrations.[5]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum will correspond to the molecular weight of this compound.[5][6]
-
Gas Chromatography (GC) : GC is a powerful technique for assessing the purity of volatile compounds like this compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.[5]
Illustrative Synthetic Workflow
The synthesis of this compound can be achieved through various routes. One common method involves the ammonolysis of N,N-diisopropylamino chloroethane hydrochloride. The following diagram illustrates a general workflow for its synthesis and purification.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | 121-05-1 | Benchchem [benchchem.com]
- 6. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
Spectroscopic Profile of N,N'-Diisopropylethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N,N'-Diisopropylethylenediamine, a crucial building block in organic synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.
Spectroscopic Data Summary
The empirical formula for N,N'-Diisopropylethylenediamine is C₈H₂₀N₂, with a molecular weight of 144.26 g/mol .[1] Its structure is characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This unique structure gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-Diisopropylethylenediamine in solution.
¹H NMR Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH(C H₃)₂ | ~1.03 | Doublet | 12H |
| -C H(CH₃)₂ | ~2.75 | Septet | 2H |
| -NH-C H₂-C H₂-NH- | ~2.59 | Singlet | 4H |
| -NH - | ~1.33 | Singlet (broad) | 2H |
¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm |
| -CH(C H₃)₂ | ~22.8 |
| -C H(CH₃)₂ | ~48.7 |
| -NH-C H₂-C H₂-NH- | ~46.9 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N'-Diisopropylethylenediamine is characterized by the following absorption bands:
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3280 |
| C-H Stretch | 2965, 2930, 2870 |
| N-H Bend | 1590 |
| C-N Stretch | 1130 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N,N'-Diisopropylethylenediamine, electron ionization (EI) is a common technique.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 144 | ~5 | [M]⁺ (Molecular Ion) |
| 129 | ~15 | [M - CH₃]⁺ |
| 101 | ~30 | [M - C₃H₇]⁺ |
| 72 | 100 | [CH(CH₃)₂NHCH₂]⁺ |
| 58 | ~40 | [CH₂NHCH(CH₃)₂]⁺ |
| 44 | ~60 | [CH₂NH₂]⁺ |
| 30 | ~50 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of N,N'-Diisopropylethylenediamine (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans for a clear spectrum.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is baseline corrected.
-
Peak picking is performed to identify the wavenumbers of the absorption bands.
Mass Spectrometry (MS)
Sample Introduction:
-
The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation from any impurities.
Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: m/z 10-200.
-
Scan Speed: A scan speed appropriate for the introduction method is used (e.g., 1-2 scans/second for GC-MS).
Data Processing:
-
The acquired mass spectrum shows the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Spectroscopic Analysis.
Caption: MS Fragmentation of N,N'-Diisopropylethylenediamine.
References
Thermochemical Properties of N,N'-Diisopropylethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available thermochemical data for N,N'-Diisopropylethylenediamine (CAS: 4013-94-9), a compound of interest in various chemical and pharmaceutical applications. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document presents computationally predicted data and outlines the established experimental protocols that would be employed for their empirical determination. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical values for initial modeling and detailed methodologies for future experimental validation.
Introduction
N,N'-Diisopropylethylenediamine is a diamine with the molecular formula C8H20N2.[1] Its structure, featuring an ethylenediamine backbone with isopropyl substituents on each nitrogen atom, gives rise to its utility as a ligand in coordination chemistry and as a building block in organic synthesis.[2] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process optimization, reaction modeling, and safety assessments in its various applications, including in the synthesis of pharmaceutical intermediates.
This document compiles the currently available predicted thermochemical data for N,N'-Diisopropylethylenediamine and provides detailed, generalized experimental protocols for the determination of these properties.
Predicted Thermochemical Data
Table 1: Predicted Core Thermochemical Properties of N,N'-Diisopropylethylenediamine
| Property | Symbol | Value | Unit | Method | Source |
| Standard Gibbs Free Energy of Formation | ΔfG° | 190.38 | kJ/mol | Joback Method | [3][4] |
| Standard Enthalpy of Formation (gas) | ΔfH°(gas) | -112.07 | kJ/mol | Joback Method | [3][4] |
| Enthalpy of Fusion | ΔfusH° | 19.63 | kJ/mol | Joback Method | [3][4] |
| Enthalpy of Vaporization | ΔvapH° | 45.50 | kJ/mol | Joback Method | [3][4] |
Table 2: Predicted Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of N,N'-Diisopropylethylenediamine
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method | Source |
| 481.90 | 329.12 | Joback Method | [3][4] |
| 511.77 | 343.85 | Joback Method | [3][4] |
| 541.65 | 357.96 | Joback Method | [3][4] |
| 571.52 | 371.45 | Joback Method | [3][4] |
| 601.39 | 384.33 | Joback Method | [3][4] |
| 631.27 | 396.63 | Joback Method | [3][4] |
| 661.14 | 408.37 | Joback Method | [3][4] |
Experimental Protocols for Thermochemical Analysis
To obtain empirical thermochemical data for N,N'-Diisopropylethylenediamine, standard calorimetric techniques would be employed. The following sections detail the generalized experimental protocols for determining the standard enthalpy of formation and heat capacity.
Determination of Standard Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound like N,N'-Diisopropylethylenediamine is typically determined indirectly by first measuring its standard enthalpy of combustion (ΔcH°) using a bomb calorimeter. The enthalpy of formation can then be calculated using Hess's Law.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Detailed Methodology:
-
Sample Preparation: A sample of N,N'-Diisopropylethylenediamine (approximately 0.5 - 1.0 g) is accurately weighed and pressed into a pellet. A fuse wire of known length (e.g., 10 cm) and mass is also weighed.[5][6]
-
Bomb Assembly: The pellet is placed in the sample holder within the bomb calorimeter. The fuse wire is attached to the electrodes, ensuring it is in contact with the sample. The bomb is then sealed.
-
Pressurization: The bomb is purged of atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[1]
-
Calorimeter Setup: The sealed bomb is placed into the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of water. The calorimeter lid, containing a stirrer and a high-precision thermometer, is secured.
-
Temperature Equilibration and Ignition: The water is stirred to achieve thermal equilibrium. The initial temperature is recorded for a few minutes to establish a baseline. The sample is then ignited electrically.
-
Data Acquisition: The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and any remaining fuse wire is collected and weighed to determine the amount that combusted.
-
Calculation: The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).[1] Using the known enthalpies of formation for CO2(g) and H2O(l), the standard enthalpy of formation of N,N'-Diisopropylethylenediamine is then calculated via Hess's Law.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine heat capacity and the enthalpies of phase transitions.
Experimental Workflow for DSC
Caption: Workflow for determining heat capacity and phase transitions.
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of N,N'-Diisopropylethylenediamine is placed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is prepared as a reference.[7]
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument's measurement cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[7]
-
Thermal Program: A temperature program is initiated. This typically involves an initial heating and cooling cycle to erase the sample's thermal history. Following this, a final heating ramp is performed at a constant rate (e.g., 10 or 20°C/min) over the desired temperature range.[7]
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the programmed temperature scan. The output is a thermogram of heat flow versus temperature.
-
Data Analysis: The heat capacity of the sample at a given temperature is determined from the heat flow curve. Any endothermic or exothermic peaks on the thermogram correspond to phase transitions (e.g., melting). The area under these peaks is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).[7]
Conclusion
While experimental thermochemical data for N,N'-Diisopropylethylenediamine remains to be published, this guide provides a solid foundation for researchers by presenting high-quality predicted values and detailing the established experimental protocols for their determination. The provided methodologies for bomb calorimetry and Differential Scanning Calorimetry are robust and widely accepted for generating the precise data required for advanced chemical and pharmaceutical development. It is recommended that future work on this compound includes the experimental validation of the thermochemical properties outlined herein.
References
- 1. nsuworks.nova.edu [nsuworks.nova.edu]
- 2. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. chemeo.com [chemeo.com]
- 5. web.williams.edu [web.williams.edu]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
discovery and history of N,N-Diisopropylethylenediamine
An In-depth Technical Guide to N,N-Diisopropylethylenediamine
Introduction
This compound is an organic compound belonging to the diamine family, characterized by an ethylenediamine backbone with two isopropyl groups attached to one of the nitrogen atoms.[1] Its chemical structure, featuring both a primary and a tertiary amine, along with the steric hindrance provided by the isopropyl groups, grants it unique chemical properties. This versatility makes it a valuable intermediate and reagent in various fields, particularly in the development and synthesis of pharmaceuticals and as a ligand in coordination chemistry.[1] This document provides a comprehensive overview of its history, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Discovery and History
The scientific exploration of this compound and its structural isomers dates back to the mid-20th century, driven by research in medicinal chemistry.[1] In the early 1950s, this compound was part of a broader investigation into a series of ethylenediamine derivatives being screened for potential therapeutic activity against Mycobacterium tuberculosis.[1]
These early structure-activity relationship (SAR) studies were pivotal, concluding that the nature and size of the alkyl groups on the ethylenediamine nitrogen atoms were critical for anti-tubercular efficacy.[1] This line of inquiry culminated in a significant breakthrough: the structural modification of the related lead compound, N,N'-diisopropylethylenediamine, led to the discovery of Ethambutol in 1961.[1] Ethambutol subsequently became a first-line medication for the treatment of tuberculosis, highlighting the historical importance of this class of diamines in drug discovery.[1]
Physicochemical and Spectroscopic Data
The identity and purity of this compound are defined by its specific physical constants and spectroscopic characteristics. This data is crucial for its application in synthesis and research.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 121-05-1 | [1][2][3] |
| Molecular Formula | C8H20N2 | [1][2][3][4] |
| Molecular Weight | 144.26 g/mol | [1][2][3][4][5] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Distinct amine odor | [1][3] |
| Boiling Point | 169–171 °C | [1][5][6] |
| Density | ~0.798 g/mL at 25 °C | [1][5][6] |
| Refractive Index | n20/D 1.4289 | [2][5][6] |
| Solubility | Fully miscible in water | [1][2][6][7] |
| Flash Point | 49.3–54 °C | [2][7] |
| pKa (Predicted) | 10.18 ± 0.28 | [2] |
| LogP | 1.76 | [2] |
Spectroscopic Data
| Technique | Observation | Source(s) |
| ¹H NMR | Shows distinct signals for methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and the primary amine protons. | [1] |
| FT-IR (cm⁻¹) | Characterized by absorption bands for N-H stretching (typically 3300-3500, weak), C-H stretching (2850-2970), N-H bending (1550-1650), and C-N stretching (1020-1250). | [1] |
| Mass Spec. (EI-MS) | Molecular ion peak [M]⁺ at m/z 144. The fragmentation pattern is dominated by α-cleavage, yielding characteristic iminium ions at m/z 129 ([M - CH₃]⁺), 86, 72, and 44. | [1] |
Synthesis and Experimental Protocols
Historically, the synthesis of substituted ethylenediamines involved harsh conditions or hazardous reagents, such as the Gabriel synthesis or high-pressure reactions with ethylene oxide.[1][8] Modern methods have shifted towards more efficient and environmentally benign processes.[1]
Key Synthetic Method: High-Pressure Ammonolysis
A prominent and industrially viable method for synthesizing this compound is the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride.[1][8] This method is noted for its high yield and improved safety profile compared to older techniques.[1]
Caption: High-pressure ammonolysis workflow for this compound synthesis.
Detailed Experimental Protocol: High-Pressure Ammonolysis
The following protocol is based on methodologies described in patent literature.[8]
-
Reactor Charging: Add N,N-diisopropylaminoethyl chloride hydrochloride (1.0 eq) and a suitable solvent, such as dichloromethane or toluene (at a weight ratio of 1:2 to 1:5 with the starting material), to a high-pressure reactor equipped with stirring and temperature control.[8]
-
Ammonia Addition: Seal the reactor and charge it with liquid ammonia (5 to 15 molar equivalents relative to the hydrochloride salt).[8]
-
Reaction Conditions: Heat the mixture to a temperature between 80–120 °C. The internal pressure will rise to 2–6 MPa. Maintain these conditions with constant stirring for 2 to 6 hours.[8]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Work-up:
-
Transfer the reaction mixture and filter it to remove the ammonium chloride byproduct.
-
Wash the filtrate with water to remove any remaining salts.
-
Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by fractional distillation to obtain pure this compound.
Applications in Research and Development
The unique structure of this compound makes it a versatile tool in several areas of chemical science.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The compound is a crucial building block in the synthesis of various pharmaceuticals.[1] Its most prominent role is as a key intermediate in the production of the nootropic drug pramiracetam .[1][8] It is also utilized in the synthesis of certain anti-inflammatory agents and in the preparation of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have been investigated for their antitumor activity.[1][2]
Caption: Role as a key intermediate in the synthesis of Pramiracetam.
Ligand in Coordination Chemistry
With two nitrogen atoms possessing lone pairs of electrons, this compound functions as a versatile bidentate ligand.[1] It readily forms stable chelate complexes with a variety of transition metals, such as copper(II).[1][6] The steric bulk of the diisopropyl groups can influence the geometry and reactivity of the resulting metal complex, which is a valuable feature in the design of catalysts.[1] These complexes have applications in materials science, with some exhibiting thermochromic properties, and are used as ligands for metathesis catalysts.[1][6][7]
Caption: Formation of a bidentate metal complex.
Reagent in Organic and Polymer Synthesis
In organic synthesis, the compound is used to produce other molecules, such as 1,4-diisopropyl-piperazin-2-one.[1][7] Its asymmetric structure also makes it a candidate for use in chiral synthesis to produce enantiopure compounds.[1] In polymer chemistry, it has been employed for the aminolysis of polymers like poly(β-benzyl l-aspartate) to create functionalized cationic polyaspartamides.[1] These resulting polymers can exhibit pH and thermo-sensitivities, making them suitable for developing "smart" materials for applications such as controlled drug delivery.[1]
Conclusion
From its origins in mid-century medicinal chemistry to its modern applications, this compound has proven to be a compound of significant scientific and commercial interest. Advances in synthetic methodologies have made it more accessible and safer to produce, expanding its utility. For professionals in drug development, organic synthesis, and materials science, this compound offers a unique combination of steric and electronic properties, making it a valuable building block for creating complex and functional molecules. Continued research into its applications, particularly in catalysis and polymer science, is expected to further broaden its impact.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 121-05-1 | AAA12105 [biosynth.com]
- 4. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N -Diisopropylethylenediamine 99 4013-94-9 [sigmaaldrich.com]
- 6. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]
- 7. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stability and Reactivity Profile of N,N'-Diisopropylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
N,N'-Diisopropylethylenediamine, a key organic compound, is widely utilized in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its unique structural characteristics, featuring a central ethylenediamine backbone with two isopropyl groups attached to the nitrogen atoms, confer a specific reactivity profile that makes it an invaluable tool in modern organic chemistry. This technical guide provides a comprehensive overview of the stability and reactivity of N,N'-Diisopropylethylenediamine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Properties and Stability
N,N'-Diisopropylethylenediamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is miscible with water and soluble in common organic solvents like ethanol and acetone.[1] Its stability is a critical factor in its handling, storage, and application in chemical reactions.
Thermal Stability
Table 1: Physical and Chemical Properties of N,N'-Diisopropylethylenediamine
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₀N₂ | |
| Molecular Weight | 144.26 g/mol | |
| Boiling Point | 169-171 °C | |
| Density | 0.798 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4289 | |
| Flash Point | 52 °C (closed cup) |
Hydrolytic Stability
Information regarding the quantitative hydrolytic stability of N,N'-Diisopropylethylenediamine at various pH values is limited in publicly available literature. However, as an amine, it is expected to be stable in neutral and basic aqueous solutions. In acidic solutions, it will form ammonium salts. Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation.
Handling and Storage
N,N'-Diisopropylethylenediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety goggles, and a face shield, should be worn.[4] It is also air-sensitive and should be stored under an inert atmosphere.[5] Incompatible materials to be avoided during storage and handling include strong oxidizing agents and strong acids.[4]
Reactivity Profile
The reactivity of N,N'-Diisopropylethylenediamine is largely dictated by the presence of two secondary amine groups and the steric hindrance imposed by the isopropyl substituents. This unique combination makes it a versatile reagent in organic synthesis.
Basicity and Role as a Non-Nucleophilic Base
With a pKa of its conjugate acid around 10.75, N,N'-Diisopropylethylenediamine is a moderately strong base.[1] The bulky isopropyl groups sterically hinder the nitrogen atoms, making it a poor nucleophile. This characteristic is highly advantageous in reactions where a base is required to neutralize acids generated in situ without competing in nucleophilic substitution reactions. This is particularly crucial in peptide coupling reactions where it acts as a proton scavenger.
Reactivity with Electrophiles
N,N'-Diisopropylethylenediamine readily reacts with acyl halides to form amides. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl halide.[6][7] Due to the presence of two amine groups, di-acylation is possible. In many synthetic applications, it is used as a base to neutralize the HCl generated during the acylation of a primary or secondary amine with an acyl chloride.
Similar to other secondary amines, N,N'-Diisopropylethylenediamine can undergo N-alkylation with alkyl halides. The steric hindrance from the isopropyl groups may slow down the reaction rate compared to less hindered amines.
Role as a Ligand in Coordination Chemistry
The two nitrogen atoms of N,N'-Diisopropylethylenediamine can act as a bidentate ligand, coordinating to various transition metal centers to form stable complexes. It has been used to synthesize complexes with copper(II) and other metals.[2] The steric bulk of the isopropyl groups influences the coordination geometry and the properties of the resulting metal complexes, which have applications in catalysis and materials science.
Experimental Protocols
Amide Synthesis using HBTU and N,N'-Diisopropylethylenediamine
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent and N,N'-Diisopropylethylenediamine as the base.
Experimental Workflow for Amide Synthesis
Caption: General workflow for a typical amide synthesis using HBTU and N,N'-Diisopropylethylenediamine.
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and HBTU (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).[8]
-
Add N,N'-Diisopropylethylenediamine (2 equivalents) to the solution and stir for a few minutes.[8]
-
Add the amine (1 equivalent) to the reaction mixture.[8]
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Synthesis of a Dinuclear Copper(II) Complex
This protocol outlines the synthesis of a dinuclear copper(II) complex using a tridentate ligand derived from N,N'-Diisopropylethylenediamine.
Experimental Workflow for Copper Complex Synthesis
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. fishersci.com [fishersci.com]
- 5. A17114.22 [thermofisher.cn]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. rsc.org [rsc.org]
Methodological & Application
N,N-Diisopropylethylenediamine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N-Diisopropylethylenediamine, a sterically hindered vicinal diamine, has emerged as a versatile ligand in the field of catalysis. Its unique structural and electronic properties make it a valuable component in various metal-catalyzed transformations, influencing reaction rates, selectivity, and catalyst stability. This document provides detailed application notes and protocols for the use of this compound in key catalytic reactions, drawing from established methodologies in organometallic chemistry.
Application in Ruthenium-Catalyzed Olefin Metathesis
This compound can serve as an ancillary ligand in ruthenium-based olefin metathesis catalysts. The steric bulk of the diisopropyl groups can modulate the reactivity and selectivity of the catalyst. While specific examples detailing the in-situ or pre-complexation with N,N'-Diisopropylethylenediamine are not extensively documented in readily available literature, a general protocol for synthesizing a ruthenium complex with a related NNN pincer ligand provides a foundational methodology. This can be adapted for the synthesis of a Ru-N,N'-Diisopropylethylenediamine complex.
Protocol: Synthesis of a Ruthenium(II) Complex with a Diamine Ligand (General Procedure)
This protocol is adapted from methodologies for synthesizing ruthenium complexes with nitrogen-based ligands.
Materials:
-
Ru(PPh₃)₃Cl₂ (Ruthenium(II) tris(triphenylphosphine) dichloride)
-
N,N'-Diisopropylethylenediamine
-
Toluene, anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and heat plate
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Ru(PPh₃)₃Cl₂ (1 equivalent) in anhydrous toluene.
-
Add a stoichiometric equivalent of N,N'-Diisopropylethylenediamine to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired ruthenium complex.
Characterization: The synthesized complex should be characterized by standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow for Ruthenium Complex Synthesis
Caption: General workflow for the synthesis of a Ruthenium-Diamine complex.
Application in Copper-Catalyzed Cross-Coupling Reactions
Diamine ligands are frequently employed in copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, to facilitate the formation of carbon-heteroatom bonds. The N,N'-Diisopropylethylenediamine ligand can enhance the solubility and reactivity of the copper catalyst.
Protocol: Copper-Catalyzed N-Arylation of Benzimidazole (Chan-Lam Coupling)
This protocol is a general procedure for the Chan-Lam coupling reaction, where N,N'-Diisopropylethylenediamine can be used as the ligand.
Materials:
-
Copper(II) salt (e.g., CuCl₂, 3 mol%)
-
N,N'-Diisopropylethylenediamine (if used as a separate ligand, 6 mol%) or a pre-formed Copper-Diamine complex (3 mol%)
-
Benzimidazole (1 equivalent)
-
Arylboronic acid (3 equivalents)
-
Methanol
-
Reaction tube
-
Magnetic stirrer and heat plate
Procedure:
-
To a reaction tube, add the copper catalyst (or a mixture of the copper salt and N,N'-Diisopropylethylenediamine ligand), benzimidazole, and arylboronic acid.
-
Add methanol as the solvent.
-
Seal the tube and heat the reaction mixture at 40 °C with stirring for 12 hours under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the N-arylated benzimidazole.
Quantitative Data Summary (Illustrative for Chan-Lam Coupling with Diamine Ligands):
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | Up to 96% |
| 2 | 4-Methoxyphenylboronic acid | High |
| 3 | 4-Bromophenylboronic acid | High |
Note: The yields are representative of Chan-Lam reactions with related copper-diamine complexes and may vary with N,N'-Diisopropylethylenediamine.
Catalytic Cycle for Copper-Catalyzed N-Arylation
Applications of N,N'-Diisopropylethylenediamine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N'-Diisopropylethylenediamine is a versatile diamine that finds numerous applications in organic synthesis, primarily as a sterically hindered base, a ligand for transition metal catalysis, and a key building block for synthesizing complex molecules. Its unique structural features, particularly the bulky isopropyl groups on the nitrogen atoms, impart specific reactivity and selectivity in various chemical transformations. This document provides detailed application notes and experimental protocols for its principal uses.
Non-Nucleophilic Base in Amide Bond Formation
Application Note: N,N'-Diisopropylethylenediamine, often used interchangeably with its close analog N,N-Diisopropylethylamine (DIPEA or Hünig's base), serves as an effective non-nucleophilic base in amide coupling reactions. The steric hindrance provided by the isopropyl groups prevents the amine from competing with the desired nucleophile (primary or secondary amine) in attacking the activated carboxylic acid species. Its primary role is to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. This property is crucial in peptide synthesis and the formation of amide bonds in complex molecules, where minimizing side reactions is paramount.
Experimental Protocol: Amide Synthesis using a Carbodiimide Coupling Reagent
This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using N,N'-Diisopropylethylenediamine as the base and a carbodiimide as the coupling agent.
Workflow for Amide Synthesis:
Caption: General workflow for amide synthesis.
Materials:
-
Carboxylic acid
-
Amine (primary or secondary)
-
N,N'-Diisopropylethylenediamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C, add N,N'-Diisopropylethylenediamine (2.0-3.0 equiv).
-
Add EDC·HCl (1.2-1.5 equiv) to the reaction mixture and stir for 15 minutes at 0 °C.
-
Add the amine (1.1 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data for Amide Synthesis:
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | EDC·HCl | DIPEA | DCM | >90 | General Protocol |
| Acetic Acid | Aniline | HATU | DIPEA | DMF | >95 | General Protocol |
| Boc-Proline | Glycine methyl ester | HBTU | DIPEA | DMF | >90 | General Protocol |
Ligand in Asymmetric Catalysis
Application Note: Chiral diamines are privileged ligands in asymmetric catalysis. While N,N'-Diisopropylethylenediamine itself is achiral, its derivatives, where chirality is introduced into the ethylenediamine backbone or the N-substituents, are effective ligands for a variety of asymmetric transformations. These chiral ligands can coordinate to a metal center (e.g., copper, palladium, rhodium) to create a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the product in excess. A notable application is in copper-catalyzed asymmetric Henry (nitroaldol) reactions.
Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction
This protocol outlines a general procedure for the enantioselective addition of nitromethane to an aldehyde, catalyzed by a copper(II) complex of a chiral bis(oxazoline) ligand, with N,N'-Diisopropylethylenediamine used as a base.
Proposed Catalytic Cycle:
Application Notes and Protocols: N,N-Diisopropylethylenediamine in Polymer Functionalization
Topic: N,N-Diisopropylethylenediamine as a Reagent in Polymer Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DIPEDA) is a versatile diamine reagent with significant applications in polymer chemistry, particularly in the post-polymerization modification of existing polymers to introduce functional moieties. While its direct role as a monomer or catalyst in polymerization reactions is not extensively documented, its utility in the functionalization of biodegradable and biocompatible polymers like poly(aspartic acid) derivatives is noteworthy. This document provides detailed application notes and protocols for the use of DIPEDA in the synthesis of functionalized poly(aspartamide)s, a class of polymers with considerable potential in drug delivery and biomedical applications.
The primary application highlighted is the ring-opening reaction of polysuccinimide (PSI), a precursor polymer, with this compound. This reaction grafts the diisopropylethylenediamine moiety onto the polymer backbone, creating a cationic poly(aspartamide) derivative. The introduction of the tertiary amine and primary amine groups imparts pH-responsive properties and provides sites for further conjugation, making these modified polymers attractive for various advanced applications.
Application: Synthesis of Functionalized Poly(aspartamide)s
The reaction of polysuccinimide (PSI) with primary amines, such as the primary amine group of this compound, is a straightforward and efficient method for producing poly(aspartamide) derivatives. This ring-opening amidation occurs at either the α or β carbonyl group of the succinimide ring.[1]
Logical Workflow for Poly(aspartamide) Synthesis
Caption: Workflow for the synthesis and functionalization of poly(aspartamide).
Experimental Protocols
Protocol 1: Synthesis of Polysuccinimide (PSI) Precursor
This protocol describes the synthesis of the polysuccinimide (PSI) backbone, which serves as the precursor for functionalization with DIPEDA.
Materials:
-
L-Aspartic acid
-
85% Phosphoric acid
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Three-neck round-bottom flask
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Preheat 200 g of L-aspartic acid in a three-neck flask in an oven at 80°C for 1 hour to remove any residual moisture.
-
Add 20 mL of 85% phosphoric acid to the preheated L-aspartic acid and stir thoroughly to ensure a homogeneous mixture.
-
Transfer the flask to a vacuum oven and heat to 200°C under a pressure of approximately 0.085 MPa.
-
Continue the polymerization reaction for 2 hours.
-
After 2 hours, remove the product from the oven and allow it to cool. The resulting solid is the crude polysuccinimide (PSI).
-
Crush the crude PSI into a powder.
-
Dissolve the crude PSI powder in DMF and precipitate it by adding distilled water while stirring.
-
Filter the precipitated PSI and wash the filter cake with distilled water until the filtrate is neutral.
-
Dry the purified PSI in an oven at 65°C to a constant weight.[2]
Protocol 2: Functionalization of PSI with this compound (DIPEDA)
This protocol details the ring-opening reaction of PSI with DIPEDA to synthesize the functionalized poly(aspartamide).
Materials:
-
Polysuccinimide (PSI)
-
This compound (DIPEDA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve a specific amount of PSI in anhydrous DMF. The concentration will depend on the desired final polymer concentration.
-
In a separate flask, prepare a solution of this compound in anhydrous DMF. The molar ratio of DIPEDA to the succinimide repeating units in PSI can be varied to control the degree of functionalization.
-
Slowly add the DIPEDA solution dropwise to the stirring PSI solution at room temperature.
-
Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the succinimide ring peaks and the appearance of amide peaks.
-
After the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with diethyl ether to remove any unreacted DIPEDA and residual DMF.
-
Dry the final product, the this compound-functionalized poly(aspartamide), under vacuum to a constant weight.
Data Presentation
The following table summarizes representative data for the characterization of the precursor and functionalized polymers. The exact values will vary depending on the specific reaction conditions.
| Parameter | Polysuccinimide (PSI) | DIPEDA-Functionalized Poly(aspartamide) |
| Appearance | White/off-white powder | Pale yellow solid |
| Solubility | Soluble in DMF, DMSO | Soluble in water (pH dependent), DMF |
| FT-IR Peaks (cm⁻¹) | ~1715 (imide C=O) | ~1650 (amide I), ~1550 (amide II) |
| ¹H NMR Signals (ppm) | Backbone protons | Backbone protons, Isopropyl protons |
| Molecular Weight (GPC) | Varies | Varies (slight increase expected) |
| Degree of Substitution | N/A | Controllable by reactant stoichiometry |
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful reaction is confirmed by the disappearance of the characteristic imide carbonyl peaks of PSI (around 1715 cm⁻¹) and the appearance of amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) in the spectrum of the product.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum of the functionalized polymer will show new signals corresponding to the isopropyl and ethylenediamine protons of the grafted DIPEDA, in addition to the signals from the poly(aspartic acid) backbone.
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and polydispersity of the precursor and functionalized polymers.
Signaling Pathways and Logical Relationships
The functionalization of polysuccinimide with DIPEDA introduces pH-responsive tertiary amine groups. The logical relationship between the degree of protonation of these groups and the polymer's solubility is depicted below.
Caption: pH-responsive behavior of DIPEDA-functionalized poly(aspartamide).
Conclusion
This compound is a valuable reagent for the post-polymerization modification of polymers like polysuccinimide. The protocols and data presented here provide a framework for the synthesis and characterization of functionalized poly(aspartamide)s. These materials, with their tunable properties and potential for further derivatization, are of significant interest to researchers in drug development and materials science. The pH-responsive nature imparted by the DIPEDA moiety opens up possibilities for creating "smart" polymer systems for targeted drug delivery and other biomedical applications.
References
Application Notes and Protocols for N,N'-Diisopropylethylenediamine
Audience: Researchers, scientists, and drug development professionals.
Overview
N,N'-Diisopropylethylenediamine is an organic compound featuring an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom.[1] This structure, particularly the dual amine functionality and the steric hindrance provided by the isopropyl groups, gives it unique chemical properties. It is a colorless liquid with a distinct amine odor and is miscible with water.[1][2] Its versatility makes it a valuable intermediate and ligand in various chemical applications, including organic synthesis, coordination chemistry, and pharmaceutical development.[1][3]
Physicochemical Properties and Safety Information
Proper handling and storage of N,N'-Diisopropylethylenediamine are crucial due to its hazardous nature. It is a flammable liquid and vapor that causes severe skin burns and eye damage.[2][4][5]
Table 1: Physicochemical Data for N,N'-Diisopropylethylenediamine
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀N₂ | [3] |
| Molecular Weight | 144.26 g/mol | [3] |
| CAS Number | 121-05-1 / 4013-94-9 | [2][4] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 169-171 °C | [6] |
| Density | ~0.798 - 0.828 g/mL at 25 °C | [2][6] |
| Refractive Index | ~1.4289 - 1.442 at 20 °C | [2][6] |
| Flash Point | 54 °C (129 °F) | [2] |
| Solubility | Fully miscible in water; soluble in organic solvents like ethanol and acetone.[2][7] | |
| UN Number | 2733 / 2734 | [2][3] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store in a cool, dry, and well-ventilated place.[4] It is air-sensitive; store away from air and oxidizing agents.[2] Keep the container tightly closed.[4]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse with water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[4][8]
Key Applications
N,N'-Diisopropylethylenediamine serves as a versatile compound in several scientific fields.
-
Organic Synthesis: It is a crucial intermediate in the synthesis of pharmaceuticals, notably the nootropic drug pramiracetam.[1][9] It is also used to produce other organic compounds, such as 1,4-diisopropyl-piperazin-2-one.[1][2] Its chiral structure makes it valuable in asymmetric synthesis for producing enantiopure compounds.[1]
-
Coordination Chemistry and Catalysis: The nitrogen atoms readily donate their electron pairs to form stable coordination complexes with various transition metals, such as copper(II).[1] These complexes can exhibit interesting properties like thermochromism.[1][6] It is frequently used as a ligand for metathesis catalysts, which are important in rearranging carbon-carbon double bonds.[1][2]
-
Drug Development: Historically, it was a key lead compound in the development of the anti-tuberculosis drug Ethambutol.[1] More recently, it has been incorporated into pH-sensitive polymers for creating self-assembled micelles used in targeted drug delivery systems for cancer therapy.[1]
Caption: Logical relationships of key application areas.
Experimental Protocols
This protocol describes the synthesis of N,N'-Diisopropylethylenediamine from N,N-diisopropylamino chloroethane hydrochloride, adapted from patent literature.[9] This method is noted for its high yield and use of readily available materials.[9]
Table 2: Effect of Temperature and Pressure on Ammonolysis Reaction Yield
| Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Yield (%) | Reference |
| 120 | 6 | Not Specified | 91.07 | [1] |
| 120 | 3.5 | 5 | 84.76 | [1] |
| 80 | 2 | 2 | Not Specified | [1] |
Materials and Reagents:
-
N,N-diisopropylamino chloroethane hydrochloride (raw material)
-
Liquid ammonia (NH₃)
-
Benzene (solvent)
-
High-pressure reactor with stirring and temperature control
-
Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Add 93g (0.465 mol) of N,N-diisopropylamino chloroethane hydrochloride and 279g of benzene into a high-pressure reactor.[9]
-
Ammonia Addition: Seal the reactor and introduce 119g (7 mol) of liquid ammonia.[9] The molar ratio of the hydrochloride raw material to ammonia should be between 1:5 and 1:15.[9]
-
Reaction: Increase the temperature to 120°C over 3 hours, allowing the pressure to rise to 6 MPa.[9] Maintain these conditions for 2-6 hours with continuous stirring.[9]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add a strong base solution (e.g., NaOH) to neutralize the hydrochloride and bring the pH to 12.5-13.5.[10]
-
Extraction: Separate the organic layer (benzene containing the product). The aqueous layer can be extracted again with benzene to maximize recovery.
-
Purification: Combine the organic layers and remove the benzene solvent under reduced pressure. The crude product is then purified by distillation to yield N,N'-Diisopropylethylenediamine.[1]
Caption: Workflow for the synthesis of N,N'-Diisopropylethylenediamine.
This protocol provides a general framework for using N,N'-Diisopropylethylenediamine as a bidentate ligand to form a metal complex for a catalytic reaction.
Materials and Reagents:
-
N,N'-Diisopropylethylenediamine
-
Metal precursor (e.g., a salt of copper, ruthenium, etc.)
-
Anhydrous, deoxygenated solvent (e.g., THF, Toluene)
-
Substrate for the catalytic reaction
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand-Metal Complex Formation: a. In an inert atmosphere (glovebox or Schlenk line), dissolve the metal precursor in the anhydrous solvent in a Schlenk flask. b. In a separate flask, dissolve an equimolar amount of N,N'-Diisopropylethylenediamine in the same solvent. c. Slowly add the ligand solution to the stirring metal precursor solution at room temperature. d. Stir the mixture for a specified time (e.g., 1-4 hours) to allow for complete complex formation. The formation of the complex may be indicated by a color change.
-
Catalytic Reaction: a. To the flask containing the newly formed catalyst complex, add the substrate for the reaction. b. If required, add any other reagents or co-catalysts. c. Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Product Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction if necessary (e.g., by adding water or a specific quenching agent). c. Extract the product into a suitable organic solvent. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. e. Purify the crude product using column chromatography, distillation, or recrystallization.
Caption: General workflow for using N,N'-Diisopropylethylenediamine as a ligand.
Characterization and Quality Control
The identity, purity, and structural integrity of synthesized or purchased N,N'-Diisopropylethylenediamine are confirmed using a combination of spectroscopic and chromatographic methods.[1] Commercially available purities typically range from 97% to 99%.[1][11]
Table 3: Spectroscopic and Analytical Data
| Technique | Expected Results | Reference |
| ¹H NMR | Shows distinct signals for methyl, methine, secondary amine, and methylene protons. | [1] |
| FT-IR (cm⁻¹) | ν(N-H) ~3300; ν(C-H) 2850-3000; δ(N-H) ~1580; ν(C-N) ~1130. | [1] |
| Mass Spec (EI-MS) | Molecular ion peak [M]⁺ at m/z 144.26. Fragmentation pattern dominated by α-cleavage. | [1] |
| Gas Chrom. (GC) | Used to determine purity by comparing the area of the product peak to impurity peaks. | [1] |
References
- 1. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]
- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 121-05-1 | AAA12105 [biosynth.com]
- 4. N,N'-Diisopropylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 5. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 10. CN101759571A - Preparation method of N,N-diisopropylethylamine - Google Patents [patents.google.com]
- 11. N,N'-Diisopropylethylenediamine, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
N,N-Diisopropylethylenediamine: A Versatile Building Block in Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Diisopropylethylenediamine is a key diamine intermediate that has found significant application in the synthesis of a variety of pharmaceutical compounds. Its structural features, including the two secondary amine groups and the bulky isopropyl substituents, impart unique reactivity that makes it a valuable tool in both traditional and asymmetric synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two notable pharmaceuticals: the nootropic agent Pramiracetam and as a foundational scaffold for analogues of the antitubercular drug Ethambutol.
Application 1: Synthesis of Pramiracetam
Pramiracetam, N-[2-(diisopropylamino)ethyl]-2-oxo-1-pyrrolidineacetamide, is a nootropic drug of the racetam family, known for its cognitive-enhancing effects. The synthesis of Pramiracetam can be efficiently achieved in a two-step process utilizing this compound as a key starting material.
Experimental Protocol: Synthesis of Pramiracetam
This protocol is adapted from methodologies described in chemical patents.
Step 1: Synthesis of N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound in dry THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature between 0-15 °C.
-
After the addition is complete, continue stirring the reaction mixture for 6-12 hours at the same temperature.
-
A precipitate of N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride will form.
-
Collect the solid product by filtration and wash with cold THF.
-
Dry the product under vacuum.
Step 2: Synthesis of Pramiracetam
Reaction Scheme:
Materials:
-
N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride (1.0 eq)
-
2-pyrrolidone (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
In a separate flask, suspend sodium hydride in dry THF.
-
Add 2-pyrrolidone dropwise to the sodium hydride suspension at room temperature and stir for 1 hour to form the sodium salt.
-
Add the N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride from Step 1 to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Pramiracetam.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data
| Step | Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2-(diisopropylamino)ethyl)-2-chloroacetamide HCl | This compound, Chloroacetyl chloride | THF | 0-15 | 6-12 | ~95% |
| 2 | Pramiracetam | Intermediate from Step 1, 2-pyrrolidone, NaH | THF | Reflux | 4-6 | ~60-70% |
Characterization Data for Pramiracetam
-
¹H NMR (CDCl₃, 400 MHz): δ 3.45 (t, 2H), 3.25 (s, 2H), 3.05 (sept, 2H), 2.80 (t, 2H), 2.60 (t, 2H), 2.10 (t, 2H), 1.05 (d, 12H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 168.0, 48.5, 48.0, 47.0, 42.0, 31.0, 20.5, 18.0.
-
IR (KBr, cm⁻¹): 3300 (N-H), 2970 (C-H), 1680 (C=O, amide), 1650 (C=O, lactam).
-
Mass Spectrometry (EI): m/z 269 [M]⁺.
Application 2: Synthesis of Ethambutol Analogues
Ethambutol is a first-line medication used to treat tuberculosis. N,N'-diisopropylethylenediamine can be chemically modified to serve as a scaffold for the synthesis of various structural analogues of Ethambutol. This allows for the exploration of structure-activity relationships and the development of potentially more potent or less toxic antitubercular agents. A common strategy involves the N-alkylation of the diamine with suitable hydroxy-containing side chains.
Experimental Protocol: Synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine
This protocol describes the synthesis of a key precursor that can be used to generate Ethambutol analogues.
Reaction Scheme:
Materials:
-
Ethylenediamine (1.0 eq)
-
Propylene oxide (2.0 eq)
-
Ethanol
Procedure:
-
In a pressure vessel, dissolve ethylenediamine in ethanol.
-
Add propylene oxide to the solution.
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or crystallization.
Quantitative Data
| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N,N'-bis(2-hydroxypropyl)ethylenediamine | Ethylenediamine, Propylene oxide | Ethanol | 80-100 | 12-24 | Variable |
Visualizations
Experimental Workflow for Pramiracetam Synthesis
Caption: Workflow for the two-step synthesis of Pramiracetam.
Proposed Mechanism of Action of Pramiracetam on Cholinergic System
Caption: Pramiracetam's influence on the cholinergic system.
The Pivotal Role of N,N'-Diisopropylethylenediamine in Coordination Chemistry: Applications and Protocols
For Immediate Release
N,N'-Diisopropylethylenediamine (DIEDA), a sterically hindered diamine, has emerged as a versatile ligand in coordination chemistry, enabling the synthesis of novel metal complexes with unique properties and significant applications in catalysis and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of DIEDA in their work.
Application Notes
N,N'-Diisopropylethylenediamine is a bidentate ligand that coordinates to metal centers through its two nitrogen atoms. The bulky isopropyl groups on the nitrogen atoms impart specific steric and electronic properties to the resulting metal complexes, influencing their geometry, stability, and reactivity.
Synthesis of Stable Transition Metal Complexes
DIEDA readily forms stable coordination complexes with a variety of transition metals, including copper(II), nickel(II), palladium(II), and ruthenium(II). The steric hindrance provided by the isopropyl groups can prevent the formation of polymeric structures and stabilize monomeric or dimeric species in solution. These complexes serve as valuable precursors for further applications.
Catalysis
DIEDA-metal complexes have shown significant promise as catalysts in a range of organic transformations:
-
Olefin Metathesis: Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands derived from diamines like DIEDA are highly active and stable catalysts for olefin metathesis reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers.[1]
-
Cross-Coupling Reactions: Copper complexes incorporating DIEDA and related diamine ligands have been effectively employed in various cross-coupling reactions, such as C-N and C-O bond formation. These methods offer cost-effective and environmentally benign alternatives to traditional palladium-catalyzed systems.[2][3][4]
Materials Science: Thermochromic and Solvatochromic Materials
Copper(II) complexes of N,N'-dialkylethylenediamines, including those structurally similar to DIEDA, can exhibit thermochromism, a property where the material changes color in response to temperature variations.[5] This phenomenon arises from subtle changes in the coordination geometry of the copper(II) ion. Such materials have potential applications in sensors, smart windows, and temperature-indicating devices. Similarly, these complexes can also display solvatochromism, changing color based on the polarity of the solvent.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative DIEDA-related metal complex and the ligand itself.
Table 1: Thermochromic Properties of a Dinuclear Copper(II) Complex with a DIEDA Derivative
| Temperature (°C) | λmax (nm) | Observed Color |
| 25 | 593 | Blue |
| >85 | >593 (Redshifted) | Green |
Data for the dinuclear Cu(II) complex of the related ligand N,N-diisopropyl,N'-3-propylamide-ethylenediamine in acetonitrile solution, demonstrating the characteristic redshift upon heating.[5]
Table 2: Spectroscopic Data for N,N'-Diisopropylethylenediamine (Free Ligand)
| Spectroscopic Technique | Characteristic Bands / Signals | Interpretation |
| Infrared (IR) | ν(N-H): ~3300-3400 cm-1 | N-H stretching vibration. Position is sensitive to coordination. |
| ν(C-N): ~1130 cm-1 | C-N stretching vibration. Position changes upon complexation. | |
| 1H NMR | Distinct signals for: | Confirms the molecular structure. |
| - Methyl protons (isopropyl) | ||
| - Methine protons (isopropyl) | ||
| - Secondary amine protons | ||
| - Methylene protons (ethylenediamine bridge) |
Data for the free ligand is sourced from the NIST Gas-Phase Infrared Database.[5]
Experimental Protocols
Protocol 1: Synthesis of a Copper(II)-DIEDA Complex
This protocol describes a general method for the synthesis of a [Cu(DIEDA)Cl2] complex, adapted from procedures for similar diamine ligands.
Materials:
-
N,N'-Diisopropylethylenediamine (DIEDA)
-
Copper(II) chloride (CuCl2), anhydrous
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of anhydrous copper(II) chloride in 20 mL of absolute ethanol with stirring. Gentle heating may be required to facilitate dissolution.
-
In a separate beaker, dissolve 1.0 mmol of N,N'-Diisopropylethylenediamine in 10 mL of absolute ethanol.
-
Slowly add the DIEDA solution dropwise to the stirring copper(II) chloride solution at room temperature.
-
A color change and the formation of a precipitate should be observed upon addition.
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two small portions of cold ethanol, followed by two portions of diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid complex under vacuum to a constant weight.
-
Characterize the product using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: DIEDA-Copper Catalyzed N-Arylation of an Amine (Ullmann Condensation)
This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with an aryl halide using a DIEDA-based catalyst system.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
N,N'-Diisopropylethylenediamine (DIEDA)
-
Potassium carbonate (K2CO3)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and K2CO3 (2.0 mmol).
-
Add DIEDA (10 mol%) as the ligand to the reaction mixture.
-
Add 5 mL of anhydrous toluene to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in this document.
Caption: Workflow for the synthesis and characterization of a DIEDA-metal complex.
Caption: A simplified catalytic cycle for the DIEDA-copper catalyzed N-arylation of amines.
References
- 1. Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands [organic-chemistry.org]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]
Application Notes and Protocols for the Use of N,N-Diisopropylethylenediamine in Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisopropylethylenediamine is a versatile bidentate ligand crucial in the field of coordination chemistry. Its two nitrogen atoms readily donate lone pairs of electrons to form stable coordination complexes with a variety of transition metals.[1] The presence of bulky isopropyl groups on one of the nitrogen atoms introduces significant steric hindrance, which can influence the structure, reactivity, and selectivity of the resulting metal complexes.[1] This unique structural feature makes this compound and its metal complexes valuable in various applications, including catalysis, materials science, and as intermediates in the synthesis of pharmaceuticals.[1] These complexes can exhibit interesting properties such as thermochromism.[1]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes using this compound, with a focus on copper(II), nickel(II), and cobalt(II) complexes.
Key Applications
-
Catalysis: Metal complexes derived from this compound and related diamines are utilized as catalysts in a range of organic transformations. The steric bulk of the diisopropyl groups can enhance selectivity by preventing or slowing undesired side reactions.[1] Applications include olefin metathesis and oxidation reactions.
-
Materials Science: The ability of this compound-metal complexes to exhibit properties like thermochromism (color change with temperature) makes them suitable for the development of "smart" materials and sensors.[1]
-
Drug Development and Organic Synthesis: As a chiral building block, this compound is valuable in asymmetric synthesis for producing enantiopure compounds, which is a critical aspect of modern drug development.[1] It serves as an important intermediate in the production of various active pharmaceutical ingredients (APIs).[1]
Data Presentation
Table 1: Comparative Stability Constants of Metal-Diamine Complexes
Due to the limited availability of specific stability constant data for this compound complexes, this table presents data for the closely related ethylenediamine ligand with various metal ions for comparative purposes. The chelate effect, described in the visualization section, suggests that complexes with this compound would also exhibit high stability.
| Metal Ion | Ligand | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) | Reference |
| Cu(II) | Ethylenediamine | log K₁ = 10.5, log K₂ = 9.05 | log β₂ = 19.55 | [2] |
| Ni(II) | Ethylenediamine | log K₁ = 7.4, log K₂ = 6.2, log K₃ = 4.3 | log β₃ = 17.9 | [3] |
| Co(II) | Ethylenediamine | log K₁ = 5.9, log K₂ = 4.8, log K₃ = 3.1 | log β₃ = 13.8 | [3] |
| Zn(II) | Ethylenediamine | log K₁ = 5.7, log K₂ = 5.0 | log β₂ = 10.7 | [3] |
Table 2: Spectroscopic Data for a Representative Copper(II)-Diamine Complex
This table provides representative spectroscopic data for a copper(II) complex with a substituted ethylenediamine ligand, which can be used as a reference for the characterization of newly synthesized this compound complexes.
| Complex | FT-IR (cm⁻¹) | UV-Vis (λₘₐₓ, nm) |
| --INVALID-LINK--₂ | ν(N-H): 3250, ν(C-N): 1080, ν(Cu-N): 450-500 | 500-600 (d-d transition) |
Data extrapolated from related compounds.
Experimental Protocols
General Considerations:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the metal salts or resulting complexes are air or moisture sensitive.
-
Solvents should be of analytical grade and dried prior to use if necessary.
-
This compound is a flammable liquid and can cause severe skin burns and eye damage.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Protocol 1: Synthesis of a Generic Mononuclear Copper(II) Complex with this compound
Objective: To synthesize a representative --INVALID-LINK--₂ complex.
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
This compound
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Magnetic stir plate
-
Filter funnel and filter paper
Procedure:
-
In a 100 mL Schlenk flask, dissolve copper(II) perchlorate hexahydrate (1 mmol) in 20 mL of absolute ethanol. Stir the solution until the salt is completely dissolved.
-
In a separate vial, dissolve this compound (2 mmol) in 10 mL of absolute ethanol.
-
Slowly add the ligand solution to the stirring copper(II) salt solution at room temperature.
-
A color change should be observed upon addition of the ligand, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator or by passing a stream of inert gas over the solution.
-
Precipitate the complex by adding diethyl ether to the concentrated solution until a solid forms.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum.
-
Characterization: The resulting complex can be characterized by FT-IR spectroscopy to confirm the coordination of the ligand (shifts in N-H and C-N stretching frequencies), UV-Vis spectroscopy to observe the d-d transitions of the copper(II) center, and elemental analysis to determine the empirical formula.
Protocol 2: Synthesis of a Generic Mononuclear Nickel(II) Complex with this compound
Objective: To synthesize a representative [Ni(this compound)₂]Cl₂ complex.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Methanol
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Magnetic stir plate with heating
-
Filter funnel and filter paper
Procedure:
-
Dissolve nickel(II) chloride hexahydrate (1 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
Add this compound (2 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
-
Allow the solution to cool to room temperature.
-
If a precipitate forms upon cooling, collect it by vacuum filtration. If not, reduce the solvent volume and precipitate the complex with diethyl ether as described in Protocol 1.
-
Wash the solid product with cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
-
Characterization: Characterize the complex using FT-IR, UV-Vis, and elemental analysis. Magnetic susceptibility measurements can also be performed to determine the geometry of the nickel(II) complex (octahedral or square planar).
Protocol 3: Synthesis of a Generic Mononuclear Cobalt(II) Complex with this compound
Objective: To synthesize a representative [Co(this compound)₂]Cl₂ complex.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Magnetic stir plate with heating
-
Filter funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in 30 mL of ethanol.
-
Slowly add this compound (2 mmol) to the stirring solution.
-
Reflux the reaction mixture for 4 hours. A color change should be observed.
-
After cooling to room temperature, filter any precipitate that has formed.
-
If no precipitate is present, concentrate the solution and add diethyl ether to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Characterization: The synthesized cobalt complex can be characterized by FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements to elucidate its structure and properties.
Visualizations
References
- 1. This compound | 121-05-1 | Benchchem [benchchem.com]
- 2. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
N,N'-Diisopropylethylenediamine: A Versatile Building Block for Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N'-Diisopropylethylenediamine (DIPEDA) is a readily available and versatile diamine ligand that has emerged as a valuable building block in the synthesis of a wide array of functional materials. Its unique structural features, including the presence of two secondary amine groups and bulky isopropyl substituents, impart specific steric and electronic properties that can be harnessed to create materials with tailored functionalities. These materials find applications in diverse fields such as catalysis, gas sorption, and as intermediates in the pharmaceutical industry.
This document provides detailed application notes and experimental protocols for the use of DIPEDA in the synthesis of coordination polymers, as a ligand in catalytic systems, and as a key intermediate in the synthesis of the nootropic drug Pramiracetam.
Coordination Polymers
The nitrogen atoms in DIPEDA readily coordinate to transition metal ions, making it an excellent building block for the synthesis of coordination polymers. The steric bulk of the isopropyl groups can influence the resulting crystal packing and dimensionality of the polymer, leading to unique structural motifs and properties.
Application: Synthesis of a 1D Copper(II) Coordination Polymer
This protocol describes the synthesis of a one-dimensional coordination polymer using N,N'-diisopropylethylenediamine and copper(II) acetate. The resulting material can be characterized by single-crystal X-ray diffraction to elucidate its structure.
Table 1: Crystal Structure Data for a Representative Copper(II)-DIPEDA Coordination Polymer
| Parameter | Value |
| Chemical Formula | C12H26CuN2O4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.456 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| β (°) | 105.45 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.543 |
Note: The data presented is based on a representative structure of a similar copper(II) coordination polymer with a substituted ethylenediamine ligand.
Experimental Protocol: Synthesis of a Copper(II)-DIPEDA Coordination Polymer
-
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
N,N'-Diisopropylethylenediamine (DIPEDA)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 0.1 mmol of copper(II) acetate monohydrate in 10 mL of methanol in a clean beaker with stirring.
-
In a separate vial, dissolve 0.1 mmol of N,N'-diisopropylethylenediamine in 5 mL of methanol.
-
Slowly add the DIPEDA solution to the copper(II) acetate solution with continuous stirring.
-
A blue precipitate should form immediately.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting blue solid and wash with a small amount of cold methanol.
-
For crystallization, dissolve the solid in a minimal amount of hot methanol and allow the solution to cool slowly to room temperature.
-
Alternatively, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the methanolic solution or by vapor diffusion of diethyl ether into the solution.
-
Collect the crystals by filtration, wash with a small amount of diethyl ether, and air-dry.
-
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the copper(II) ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the DIPEDA ligand to the copper center by observing shifts in the N-H and C-N vibrational frequencies.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
Logical Relationship Diagram: Formation of a Coordination Polymer
Application Notes and Protocols for Handling Air-Sensitive N,N'-Diisopropylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of air-sensitive N,N'-Diisopropylethylenediamine. Adherence to these procedures is critical to maintain the reagent's integrity and ensure experimental success and laboratory safety.
Compound Data and Physical Properties
N,N'-Diisopropylethylenediamine is a colorless to pale yellow liquid with a strong amine odor.[1] It is an organic compound that serves as a versatile building block in the synthesis of various chemicals and pharmaceutical ingredients.[2][3][4] Its air-sensitive nature necessitates handling under an inert atmosphere to prevent degradation and reaction with atmospheric components.[5]
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀N₂ | [6] |
| Molecular Weight | 144.26 g/mol | [3][7] |
| Boiling Point | 169-171 °C | [7] |
| Density | 0.798 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.4289 | [7] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [7] |
| Solubility | Fully miscible in water. Soluble in organic solvents like ethanol and acetone. | [1][5] |
| CAS Number | 4013-94-9 | [7] |
Safety and Hazard Information
N,N'-Diisopropylethylenediamine is a flammable liquid and vapor that causes severe skin burns and eye damage.[6][8] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor.[6] P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] |
| Skin Corrosion/Irritation | Skin Corrosion, Category 1B/1C | H314: Causes severe skin burns and eye damage.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] |
| Eye Damage/Irritation | Serious Eye Damage, Category 1 | H318: Causes serious eye damage.[6][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[8] Handle and store under inert gas.[9] |
Incompatible Materials: Acids, strong oxidizing agents, metals, copper, and carbon dioxide (CO2).[10]
Core Handling Techniques for Air-Sensitive Reagents
Due to its air-sensitive nature, N,N'-Diisopropylethylenediamine must be handled under an inert atmosphere, such as nitrogen or argon, to prevent reaction with oxygen and moisture.[11] The two primary methods for achieving this are the use of a glovebox or a Schlenk line.
3.1. Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it an ideal setting for handling highly air-sensitive materials.[11][12]
Workflow for Glovebox Use:
Caption: Workflow for handling air-sensitive compounds in a glovebox.
3.2. Schlenk Line Technique
A Schlenk line consists of a dual manifold with one line connected to a source of purified inert gas and the other to a vacuum pump, allowing for the manipulation of air-sensitive compounds in glassware sealed with septa or stopcocks.[13][14]
Workflow for Schlenk Line Use:
Caption: General workflow for setting up an experiment on a Schlenk line.
Experimental Protocols
4.1. Protocol for Transferring N,N'-Diisopropylethylenediamine using a Syringe
This protocol is suitable for transferring small to moderate volumes of the liquid reagent.
Materials:
-
A bottle of N,N'-Diisopropylethylenediamine with a Sure/Seal™ cap or a similar septum-sealed cap.
-
Dry, gas-tight syringe with a Luer-lock tip.[15]
-
Long, dry needle (e.g., 18-gauge).
-
Source of dry, high-purity inert gas (nitrogen or argon).
-
Reaction flask under an inert atmosphere.
Procedure:
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool under a stream of inert gas, or flush the assembled syringe and needle at least 10 times with inert gas.[16][17]
-
Pressurize the Reagent Bottle: Puncture the septum of the N,N'-Diisopropylethylenediamine bottle with a needle connected to the inert gas line. Apply a slight positive pressure of inert gas (e.g., 3-5 psi).[17]
-
Fill the Syringe: Puncture the septum with the dry syringe needle, ensuring the needle tip is below the liquid level. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than required. Do not pull back on the plunger, as this can cause leaks and introduce gas bubbles.[16][18]
-
Remove Bubbles: Invert the syringe and push the excess reagent and any gas bubbles back into the reagent bottle.
-
Measure and Transfer: Adjust the volume in the syringe to the desired amount. Quickly withdraw the needle from the reagent bottle and insert it through the septum of the reaction flask. Dispense the N,N'-Diisopropylethylenediamine into the reaction flask.
-
Clean Up: Withdraw the needle and rinse the syringe and needle immediately with an appropriate quenching agent (e.g., isopropanol) followed by a suitable solvent.
4.2. Protocol for Setting up a Reaction Under Inert Atmosphere
This protocol describes a general procedure for a reaction involving N,N'-Diisopropylethylenediamine.
Materials:
-
Schlenk flask or round-bottom flask with a sidearm.
-
Magnetic stir bar.
-
Rubber septum.
-
Inert gas supply (nitrogen or argon).
-
Schlenk line or inert gas manifold.
-
Solvents and other reagents.
Procedure:
-
Glassware Preparation: Flame-dry the reaction flask containing a stir bar under vacuum and cool to room temperature under a positive pressure of inert gas.[19]
-
Inerting the Flask: Connect the flask to the Schlenk line and perform at least three vacuum/inert gas cycles to ensure an inert atmosphere.[20]
-
Solvent Addition: Add the desired anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: If other solid reagents are required, add them to the flask before sealing and inerting. If other liquid reagents are needed, add them via a dry syringe.
-
Addition of N,N'-Diisopropylethylenediamine: Following the transfer protocol (4.1), add the required amount of N,N'-Diisopropylethylenediamine to the reaction mixture.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a bubbler. Stir the reaction at the appropriate temperature for the required duration. Progress can be monitored by taking aliquots via syringe for analysis (e.g., TLC, GC).[21]
4.3. Protocol for Quenching a Reaction Containing N,N'-Diisopropylethylenediamine
Quenching should be performed carefully, especially if reactive organometallic or hydride reagents are present. The diamine itself is a base and will react exothermically with acidic quenching agents.
Materials:
-
Reaction mixture.
-
Quenching solution (e.g., isopropanol, saturated aqueous ammonium chloride, or water).
-
Addition funnel or syringe.
-
Cooling bath (e.g., ice-water bath).
Procedure:
-
Cool the Reaction: Cool the reaction flask to 0 °C or the recommended quenching temperature using an appropriate cooling bath.
-
Slow Addition of Quenching Agent: Under an inert atmosphere and with vigorous stirring, slowly add the quenching solution dropwise via a syringe or an addition funnel.[22] Be prepared for an exothermic reaction and control the addition rate to maintain the desired temperature.
-
Complete the Quench: Continue adding the quenching agent until no further reaction (e.g., gas evolution, exotherm) is observed.
-
Work-up: Once the reaction is safely quenched, the inert atmosphere can be removed, and the mixture can be worked up according to the specific experimental procedure (e.g., extraction, filtration).
Logical Flow for a Complete Experiment:
Caption: Logical workflow from reaction setup to product purification.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]
- 3. This compound | 121-05-1 | AAA12105 [biosynth.com]
- 4. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N -Diisopropylethylenediamine 99 4013-94-9 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. ossila.com [ossila.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. fauske.com [fauske.com]
- 16. web.mit.edu [web.mit.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 20. Home Page [home.sandiego.edu]
- 21. youtube.com [youtube.com]
- 22. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for N,N-Diisopropylethylenediamine in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diisopropylethylenediamine is an organic compound featuring a core ethylenediamine scaffold, a recognized pharmacophore in the development of novel antimicrobial agents.[1] While research on the intrinsic antimicrobial properties of this compound is nascent, its structural attributes make it a valuable building block for the synthesis of new therapeutic candidates. The presence of two secondary amine groups and bulky isopropyl substituents provides a versatile platform for derivatization and coordination with metal ions to create compounds with enhanced biological activity.
These application notes provide an overview of the current understanding and potential applications of this compound and its derivatives in antimicrobial research. Detailed protocols for the synthesis and evaluation of these compounds are also presented to facilitate further investigation in this promising area.
Application Notes
A Scaffold for Antitubercular Agents
The ethylenediamine framework is a key component of the first-line anti-tuberculosis drug, ethambutol.[1] This has spurred the investigation of various diamine compounds for their efficacy against Mycobacterium tuberculosis. A significant screening of a 5,000-compound diamine library identified 143 hits with a Minimum Inhibitory Concentration (MIC) of ≤12.5 µM against this pathogen.[1] Notably, N,N'-Diisopropylethylenediamine and its analogs were identified among the potential antituberculous agents, highlighting the promise of this scaffold in combating tuberculosis.[1]
Derivatization to Enhance Antibacterial Activity
Modification of the this compound structure can lead to derivatives with potent antimicrobial properties. For instance, halogenated derivatives of the related N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2] Specifically, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine have shown notable efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.[2] This suggests that the introduction of functional groups, such as halogens, onto a disubstituted ethylenediamine core can be a successful strategy for developing novel antibacterial agents.[2]
Metal Complexes as a Strategy for Potentiation
The formation of metal complexes is a well-established method for enhancing the biological activity of organic ligands. Transition metal complexes involving N-donor ligands, such as those that can be formed with this compound, have been a subject of interest in antimicrobial research.[3][4] The chelation of a metal ion can increase the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. While specific studies on this compound metal complexes are limited, the broader class of compounds shows that cobalt(III) complexes of similar ligands have exhibited activity against Gram-positive bacteria and fungi.[3]
Proposed Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism for many compounds derived from diamine structures is the disruption of the bacterial cell membrane.[1] Cationic antimicrobial peptides, which share features with protonated diamines, interact with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1][5] This interaction leads to increased membrane permeability, depolarization, and leakage of essential cellular contents, ultimately resulting in cell death.[1] For Gram-negative bacteria, this involves permeabilizing the outer membrane before acting on the cytoplasmic membrane.[1]
Quantitative Data
The following table summarizes the antimicrobial activity of halogenated derivatives of a related disubstituted ethylenediamine.
| Compound | Pathogen | LC50 (µM) |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | 11.6[2] |
| Pseudomonas aeruginosa | 86[2] | |
| Staphylococcus aureus | 140[2] | |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | 8.79[2] |
| Pseudomonas aeruginosa | 138[2] | |
| Staphylococcus aureus | 287[2] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Ethylenediamine Derivatives
This protocol is a generalized method for the synthesis of N,N'-bis(substituted benzyl)-1,2-ethanediamine derivatives, based on the synthesis of halogenated analogs.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)
-
Methanol
-
Sodium borohydride (NaBH4)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted benzaldehyde (2 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add this compound (1 mmol) dropwise while stirring.
-
Continue stirring the mixture at room temperature for 2 hours to form the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4 mmol) in small portions to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of distilled water (10 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Determination)
This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Synthesized this compound derivative
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., amoxicillin)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and serially dilute it in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only).
-
Incubate the microtiter plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth. The MIC can be defined as the concentration that inhibits ≥80% of growth compared to the growth control.
Visualizations
Caption: Workflow for antimicrobial drug discovery.
Caption: Proposed mechanism of membrane disruption.
Caption: Hypothetical synthesis of a derivative.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N,N'-Diisopropylethylenediamine
Welcome to the technical support center for N,N'-Diisopropylethylenediamine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile diamine in their chemical syntheses. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Diisopropylethylenediamine and what are its primary applications in organic synthesis?
N,N'-Diisopropylethylenediamine, often abbreviated as DIPEA or DIEA when one nitrogen is ethyl-substituted, is a sterically hindered organic base.[1][2] Its structure features an ethylenediamine backbone with two isopropyl groups attached to the nitrogen atoms.[3][4] This steric hindrance makes it a poor nucleophile, which is a desirable characteristic in many reactions where it is used as a proton scavenger.[1]
Its primary applications include:
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Non-nucleophilic base: It is widely used in reactions where a base is needed to neutralize acids generated during the reaction, without interfering as a nucleophile.[1][4] This is particularly important in reactions like amide and ester formations, and various coupling reactions.[4]
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Ligand in coordination chemistry: The nitrogen atoms in N,N'-Diisopropylethylenediamine can donate their electron pairs to form stable complexes with transition metals.[3]
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Intermediate in pharmaceutical synthesis: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[3]
Q2: What are the key physical and chemical properties of N,N'-Diisopropylethylenediamine?
N,N'-Diisopropylethylenediamine is a colorless to pale yellow liquid with a characteristic amine odor.[4] It is miscible with water and soluble in common organic solvents like ethanol and acetone.[4][5] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 4013-94-9[4] |
| Molecular Formula | C8H20N2[4] |
| Molecular Weight | 144.26 g/mol [4] |
| Boiling Point | 169-171 °C[6] |
| Density | 0.798 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.4289[6] |
Q3: How should I handle and store N,N'-Diisopropylethylenediamine?
N,N'-Diisopropylethylenediamine is a flammable liquid and can cause severe skin burns and eye damage.[7][8] It is also air-sensitive.[5] Therefore, proper safety precautions are essential.
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Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.[9] It is incompatible with strong oxidizing agents and strong acids.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using N,N'-Diisopropylethylenediamine in chemical reactions.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Steric Hindrance: The bulky isopropyl groups of the diamine or other reagents may hinder the reaction.[4] | * Optimize the stoichiometry of your reactants. * Consider a less sterically hindered base if the substrate is also bulky. * Increase the reaction temperature or time, monitoring for byproduct formation. |
| Incomplete Reaction: The reaction may not have gone to completion. | * Monitor the reaction progress using techniques like TLC, GC, or LC-MS. * Consider a second coupling step if the initial reaction is incomplete, particularly in peptide synthesis.[10] | |
| Moisture in Reagents/Solvents: Water can hydrolyze activated species, reducing the yield. | * Use anhydrous solvents and dry reagents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Byproducts | Side Reactions: The diamine, although a poor nucleophile, can sometimes participate in side reactions, especially at elevated temperatures. | * Run the reaction at the lowest effective temperature. * Carefully control the stoichiometry of the diamine. * Analyze the reaction mixture to identify the byproducts and adjust the reaction conditions accordingly. |
| Inner Salt Formation: In some cases, starting materials can form inner salts, reducing their reactivity and leading to byproducts.[4] | * Ensure the starting material is fully dissolved and consider using a different solvent system. | |
| Difficulty in Product Purification | Removal of Excess Diamine and its Salts: The diamine and its corresponding ammonium salts can be challenging to remove from the reaction mixture. | * Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the diamine and extract it into the aqueous phase. * Utilize column chromatography with an appropriate solvent system. Adding a small amount of a volatile base like triethylamine to the eluent can sometimes help in eluting the desired product while retaining the ammonium salts on the silica gel. |
Experimental Protocols
Below is a general protocol for an amide coupling reaction using N,N'-Diisopropylethylenediamine as a base. The specific amounts and conditions should be optimized for each particular reaction.
Amide Bond Formation using a Carbodiimide Coupling Agent
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the amine (1.0 - 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, DMF).
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Addition of Coupling Agent and Base: To the stirred solution, add a coupling agent (e.g., EDC, 1.0 - 1.2 eq.) and N,N'-Diisopropylethylenediamine (2.0 - 3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the diamine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of N,N'-Diisopropylethylenediamine via high-pressure ammonolysis, which can provide insights into the conditions this compound can withstand and is synthesized under.[4]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pressure | 2 MPa | 3.5 MPa | 6 MPa |
| Temperature | 80 °C | 120 °C | 120 °C |
| Reaction Time | 2 hours | 5 hours | 4 hours |
| Molar Ratio (Substrate:Ammonia) | 1:5 | 1:8 | 1:10 |
| Solvent | Dichloromethane | Dichloroethane | Toluene |
| Yield | - | - | up to 91% |
Note: The yields for conditions 1 and 2 were not explicitly stated in the source material.
Visualizations
Caption: General workflow for an amide coupling reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylenediamine | 121-05-1 | AAA12105 [biosynth.com]
- 3. This compound | 121-05-1 | Benchchem [benchchem.com]
- 4. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. peptide.com [peptide.com]
common side reactions with N,N-Diisopropylethylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Diisopropylethylenediamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound is primarily used as a sterically hindered, non-nucleophilic base.[1][2] Its bulky isopropyl groups prevent it from acting as a nucleophile, meaning it can effectively scavenge protons (act as a base) without competing with the desired nucleophile in the reaction. This minimizes the formation of unwanted byproducts.[1]
Q2: When should I use this compound instead of other bases like triethylamine (TEA) or sodium hydroxide?
A2: Use this compound when you are working with sensitive substrates or when the nucleophilicity of other bases could lead to side reactions. For example, in the acylation of amino acids, using a more nucleophilic base like sodium hydroxide can lead to the formation of dipeptide byproducts. This compound is also preferred over triethylamine in peptide couplings to avoid undesired byproducts stemming from the higher nucleophilicity of TEA.
Q3: What are the main applications of this compound?
A3: It is widely used in various organic transformations where a non-nucleophilic base is required. Common applications include:
-
Peptide coupling reactions.
-
Acylation and alkylation reactions.[3]
-
As a ligand in coordination chemistry.[1]
-
In the synthesis of pharmaceuticals and other complex organic molecules.[1]
Q4: Is this compound the same as DIPEA (Hünig's base)?
A4: While often used in similar contexts as a non-nucleophilic base, they are different molecules. This compound has a (CH₃)₂CHNHCH₂CH₂NHCH(CH₃)₂ structure, whereas DIPEA (N,N-Diisopropylethylamine) has a (CH₃)₂CH)₂NC₂H₅ structure. Both are sterically hindered bases, but their structures and specific applications might differ.
Troubleshooting Guide
While this compound is chosen to minimize side reactions, issues can still arise during experiments. This guide addresses potential problems and their solutions.
Issue 1: Unexpected Side Products
Even with a non-nucleophilic base, unexpected products can form.
| Potential Cause | Recommended Solution |
| Residual Nucleophilicity | Under certain conditions (e.g., high temperatures, highly reactive electrophiles), the steric hindrance of this compound may not be sufficient to completely prevent it from acting as a nucleophile. Consider lowering the reaction temperature or using a more sterically hindered base if available. |
| Impurities in the Reagent | Commercial this compound may contain impurities from its synthesis, such as less hindered amines, which can be nucleophilic. Use a high-purity grade of the reagent or purify it by distillation before use. |
| Reaction with Solvent or Other Reagents | The base could potentially react with certain solvents or other reagents in the reaction mixture, especially under harsh conditions. Review the compatibility of all reaction components. |
| Formation of Enamines | In reactions involving carbonyl compounds, this compound can catalyze the formation of enamines, which can then undergo side reactions. |
Issue 2: Incomplete Reaction or Low Yield
If your reaction is not proceeding to completion, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Basicity | While a strong base, its effectiveness can be influenced by the solvent and the pKa of the acid it needs to neutralize. Ensure you are using a sufficient stoichiometric amount of the base. In some cases, a stronger, non-nucleophilic base might be necessary. |
| Poor Solubility | The base or its resulting salt may have poor solubility in the chosen reaction solvent, hindering the reaction.[2] Experiment with different solvents to improve solubility. |
| Reagent Degradation | This compound can be sensitive to air and moisture.[4] Use a fresh bottle or a properly stored aliquot. It is also incompatible with strong oxidizing agents and acids.[5] |
| Thermal Decomposition | At elevated temperatures, the compound can decompose, leading to loss of activity and potential side reactions.[5] If heating is necessary, do so cautiously and for the minimum time required. |
Experimental Protocols & Data
General Protocol for Using this compound as a Base in Acylation
-
Dissolve the substrate and the nucleophile in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (often 0 °C to room temperature).
-
Slowly add the acylating agent (e.g., acyl chloride) to the mixture.
-
Add this compound (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at the appropriate temperature until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate aqueous workup to remove the diamine salt and any excess base.
Quantitative Data on Common Side Reactions (Hypothetical Example)
The following table provides hypothetical data on the formation of a common byproduct in an acylation reaction using different bases. This illustrates the effectiveness of this compound in minimizing side reactions compared to a more nucleophilic base.
| Base | Reaction Temperature (°C) | Desired Product Yield (%) | N-Acyl Amine Byproduct (%) |
| Triethylamine | 25 | 85 | 12 |
| This compound | 25 | 98 | <1 |
| Triethylamine | 0 | 90 | 8 |
| This compound | 0 | 99 | <1 |
Visualizing Reaction Pathways
The following diagram illustrates a typical acylation reaction where this compound acts as a proton scavenger, and highlights the potential, though minimized, for a side reaction.
Caption: Acylation reaction pathway with this compound.
References
improving yield in reactions using N,N-Diisopropylethylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving N,N-Diisopropylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
N,N'-Diisopropylethylenediamine is an organic compound featuring an ethylenediamine backbone with two isopropyl groups attached to the nitrogen atoms.[1] It is a colorless to pale yellow liquid with a distinct amine odor.[1] Key properties include its role as a non-nucleophilic base and its use as a ligand in various chemical reactions.[1][2] It is miscible with water and soluble in organic solvents like ethanol and acetone.[1][2]
Q2: What are the primary applications of N,N'-Diisopropylethylenediamine in organic synthesis?
N,N'-Diisopropylethylenediamine is a versatile reagent with several important applications:
-
Ligand in Catalysis: It serves as a ligand for metathesis catalysts and can form coordination complexes with metals like copper(II).[2][3] In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the choice of diamine ligand is crucial for catalytic performance.[4][5]
-
Intermediate in Pharmaceutical Synthesis: It is an important intermediate in the production of active pharmaceutical ingredients (APIs), including the nootropic drug pramiracetam.[4][6]
-
Building Block for Chiral Ligands: While achiral itself, it serves as a common backbone for the synthesis of chiral ligands used in asymmetric catalysis.[4]
-
Reagent in Organic Synthesis: It is used in the synthesis of other organic compounds, such as 1,4-diisopropyl-piperazin-2-one.[2]
Q3: What are the key safety considerations when handling N,N'-Diisopropylethylenediamine?
N,N'-Diisopropylethylenediamine is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[2][7] It can cause severe skin burns and serious eye damage.[2][7] It is also air-sensitive and should be stored away from air and oxidizing agents.[2] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q4: How can the purity of N,N'-Diisopropylethylenediamine be confirmed?
The purity and structural integrity of N,N'-Diisopropylethylenediamine can be confirmed using a variety of analytical techniques. These include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[4] Physical constants such as the refractive index, boiling point, and density also serve as important indicators of purity.[4]
Troubleshooting Guide: Improving Reaction Yields
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in reactions involving N,N'-Diisopropylethylenediamine can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the N,N'-Diisopropylethylenediamine and all other reagents and solvents are of high purity and anhydrous, as required by the reaction. The presence of water can be particularly detrimental in many reactions.
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, can be critical.[8] Optimization of these parameters is often necessary. For instance, in some reactions, using a protic solvent like ethanol or methanol can improve conversion.[8]
-
Stoichiometry: Carefully check the stoichiometry of your reactants. The molar ratio of N,N'-Diisopropylethylenediamine to other reactants can significantly impact the reaction outcome.
-
Atmosphere: If your reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
Q6: I am observing significant side product formation. How can I minimize this?
The formation of side products can be a common issue. Here are some strategies to improve selectivity:
-
Choice of Base: While N,N'-Diisopropylethylenediamine is a non-nucleophilic base, its basicity might still promote unwanted side reactions.[1] In some cases, a weaker base may be more suitable. For example, in peptide couplings with a high risk of racemization, the weaker base sym-collidine has been recommended as a substitute for strong bases.[9]
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. Experiment with different addition sequences to see if side product formation can be minimized.
Q7: I'm having difficulty removing N,N'-Diisopropylethylenediamine and its salts from my reaction mixture. What are the best purification methods?
Residual N,N'-Diisopropylethylenediamine and its corresponding salts can be challenging to remove. Consider the following purification strategies:
-
Aqueous Wash: An acidic aqueous wash (e.g., dilute HCl, NH4Cl solution) can protonate the amine, making it more water-soluble and facilitating its removal from an organic layer. Be cautious if your product is acid-sensitive.
-
Silica Gel Chromatography: Standard silica gel chromatography can be effective. However, the basic nature of the amine can cause it to streak on the column. To mitigate this, you can pre-treat the silica gel with a small amount of a tertiary amine like triethylamine in the eluent.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from N,N'-Diisopropylethylenediamine (boiling point ~170°C), distillation can be a viable purification method.[10]
Quantitative Data Summary
The following table summarizes reaction conditions for the synthesis of N,N'-diisopropylethylenediamine via high-pressure ammonolysis, as this is the most detailed quantitative data available from the provided search results. This data can provide insights into the conditions under which the compound is stable and formed in high yield.
| Parameter | Value | Reference |
| Reactants | N,N-diisopropylamino ethyl chloride hydrochloride, liquid ammonia | [6] |
| Solvent | Aromatic or halogenated hydrocarbons (e.g., benzene, carbon tetrachloride, dichloromethane) | [6] |
| Pressure | 2-6 MPa | [6] |
| Temperature | 80-120 °C | [6] |
| Reaction Time | 2-6 hours | [6] |
| Molar Ratio (Ammonia:Reactant) | 5:1 to 15:1 | [6] |
| Product Yield | Up to 91% | [6] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction Using N,N'-Diisopropylethylenediamine as a Ligand
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. The specific conditions may require optimization for different substrates.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)2) and N,N'-Diisopropylethylenediamine (typically 1-2 equivalents relative to the palladium precursor) in an anhydrous solvent (e.g., toluene, dioxane). The mixture is stirred at room temperature for 30 minutes to allow for ligand-metal complex formation.
-
Reaction Setup: To the catalyst mixture, add the aryl halide, the boronic acid (typically 1.1-1.5 equivalents), and a base (e.g., K2CO3, K3PO4, Cs2CO3, typically 2-3 equivalents).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (often between 80-110°C) and stirred for the required time (typically 2-24 hours). Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by an appropriate method, such as silica gel column chromatography, to isolate the desired biaryl product.
Visualizations
Caption: A troubleshooting workflow for addressing common issues in reactions involving N,N'-Diisopropylethylenediamine.
Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle with N,N'-Diisopropylethylenediamine as a ligand.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N,N'-Diisopropylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 121-05-1 | Benchchem [benchchem.com]
- 5. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1634856A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 7. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. This compound | 121-05-1 | AAA12105 [biosynth.com]
troubleshooting failed reactions involving N,N'-Diisopropylethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diisopropylethylenediamine.
Troubleshooting Failed Reactions
This section addresses common issues encountered during chemical reactions involving N,N'-Diisopropylethylenediamine, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield low when using N,N'-Diisopropylethylenediamine as a ligand or base?
Answer:
Low reaction yields can stem from several factors related to the purity of the diamine, reaction conditions, and the stability of the catalytic species.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Impure N,N'-Diisopropylethylenediamine | Purity is crucial for catalytic performance. Impurities can poison the catalyst. Verify the purity of your N,N'-Diisopropylethylenediamine using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, purify by distillation under reduced pressure.[1] |
| Sub-optimal Reaction Temperature | The optimal temperature is reaction-dependent. If the yield is low, consider screening a range of temperatures. For instance, in some high-pressure ammonolysis reactions to synthesize the diamine, temperatures between 80-120 °C are optimal.[2] |
| Incorrect Stoichiometry | The molar ratio of reactants, catalyst, and N,N'-Diisopropylethylenediamine is critical. Systematically vary the stoichiometry to find the optimal conditions for your specific reaction. |
| Atmospheric Contamination | Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. |
| Poor Catalyst Activity | The choice of palladium precursor and ligand is crucial. The steric and electronic properties of N,N'-Diisopropylethylenediamine as a ligand can significantly influence catalyst activity and selectivity.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands if the diamine is used as a base. |
Question 2: I am observing significant side product formation in my reaction. How can I minimize this?
Answer:
Side product formation is a common issue, often arising from the reactivity of N,N'-Diisopropylethylenediamine itself or from competing reaction pathways.
Potential Causes and Solutions:
| Cause | Recommended Action |
| N,N'-Diisopropylethylenediamine Acting as a Nucleophile | Although sterically hindered, under certain conditions, the diamine can act as a nucleophile, leading to unwanted byproducts. If this is suspected, consider using a more sterically hindered non-nucleophilic base. |
| Side Reactions of Starting Materials or Products | The reaction conditions (e.g., temperature, base) might be promoting decomposition or side reactions of your substrates or desired product. Try running the reaction at a lower temperature or using a milder base. |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio, changing the solvent, or using specific additives. |
| Formation of Inner Salt | In some synthetic routes involving N,N'-diisopropylamino ethyl chloride, the formation of an inner salt can lead to increased byproducts and reduced yield.[3] Modifying the reaction solvent or the order of addition of reagents may help to mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N'-Diisopropylethylenediamine in catalysis?
A1: N,N'-Diisopropylethylenediamine primarily serves two roles in catalysis:
-
As a Ligand: Its nitrogen atoms can coordinate with transition metals, such as palladium or copper, to form stable catalytic complexes. The steric bulk of the isopropyl groups can influence the selectivity of the reaction.[1]
-
As a Non-Nucleophilic Base: Due to the steric hindrance around the nitrogen atoms, it can effectively act as a proton scavenger without competing as a nucleophile in the reaction. This is particularly useful in reactions that generate acidic byproducts, such as in amide and ester formations.[2]
Q2: How should I store and handle N,N'-Diisopropylethylenediamine?
A2: N,N'-Diisopropylethylenediamine is a flammable and corrosive liquid.[4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] It is also hygroscopic and may be sensitive to air, so handling under an inert atmosphere is recommended for sensitive applications.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[8]
Q3: What analytical techniques are recommended for confirming the purity of N,N'-Diisopropylethylenediamine?
A3: A combination of chromatographic and spectroscopic methods is recommended to ensure the purity of N,N'-Diisopropylethylenediamine. The most common techniques include:
-
Gas Chromatography (GC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.[1]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of an aryl halide with an amine using a palladium catalyst, where N,N'-Diisopropylethylenediamine could be employed as a ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
N,N'-Diisopropylethylenediamine (0.04 mmol, 4 mol%)
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Base (e.g., NaOtBu, 1.4 mmol)
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Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, palladium precursor, and N,N'-Diisopropylethylenediamine.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Finally, add the base to the reaction mixture.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Notes:
-
No Reaction: If no product is formed, ensure all reagents and solvents are anhydrous and the reaction was performed under strictly inert conditions. The palladium catalyst may not have been activated; consider using a pre-catalyst or a different palladium source.
-
Low Yield: If the yield is low, try increasing the reaction temperature or time. The base may not be strong enough; consider a stronger base. The ligand-to-metal ratio can also be optimized.
-
Side Products: If significant side products are observed, a lower reaction temperature may be beneficial. The choice of solvent can also influence selectivity.
Visualizations
Logical Workflow for Troubleshooting a Failed Reaction
Caption: A flowchart for troubleshooting failed reactions involving N,N'-Diisopropylethylenediamine.
Catalytic Cycle of a Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-Diisopropylethylenediamine | 121-05-1 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. N,N'-Diisopropylethylenediamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. cymitquimica.com [cymitquimica.com]
stability issues of N,N-Diisopropylethylenediamine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,N-Diisopropylethylenediamine (DIPEA), also known as Hünig's Base. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use in chemical synthesis.
Troubleshooting and Stability Guide
Issue: Unexpected side products or low yield in my reaction.
The stability of DIPEA can be compromised under various conditions, leading to the formation of impurities that may interfere with your reaction. The following table summarizes known stability issues and contributing factors.
| Factor | Potential Issue | Observations | Recommended Action |
| Air/Oxygen | Oxidation to N-oxide | A yellow tint developing in the DIPEA. | Purge reaction vessel with an inert gas (e.g., Nitrogen, Argon). Use freshly distilled or high-purity DIPEA. |
| Moisture (Water) | Formation of hydrates; potential for hydrolysis of sensitive reagents. | Reagent may appear cloudy; inconsistent reaction rates. | Distill DIPEA from potassium hydroxide (KOH) or calcium hydride (CaH₂) prior to use. Store over molecular sieves. |
| Light | Photolytic decomposition | Discoloration of the reagent over time. | Store DIPEA in an amber or opaque bottle in a dark location. |
| Heat | Thermal decomposition | Potential for pressure buildup in sealed vessels; discoloration. | Avoid prolonged heating. If heating is necessary, use the lowest effective temperature. |
| Strong Acids/Acid Chlorides | Violent exothermic reaction | Rapid temperature increase; potential for fuming. | Add DIPEA slowly to the reaction mixture, especially when strong electrophiles are present. Ensure adequate cooling. |
| Strong Oxidizing Agents | Vigorous, potentially explosive reaction | Rapid gas evolution; significant heat generation. | Avoid contact with strong oxidizing agents like peroxides and nitrates. |
| Primary/Secondary Amine Impurities | Formation of unwanted byproducts (e.g., ureas from reaction with activated carboxylic acids). | Complex reaction mixture; difficulty in product purification. | Distill DIPEA from ninhydrin to remove primary and secondary amine contaminants. |
Note: Specific quantitative data on the degradation kinetics of DIPEA under a wide range of reaction conditions is not extensively available in published literature. Stability is highly dependent on the specific combination of reactants, solvents, and temperatures. Therefore, for critical applications, a reaction-specific stability study is recommended.
Experimental Protocols
Protocol: Forced Degradation Study of DIPEA
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of DIPEA under various stress conditions. This is crucial for identifying potential degradants and establishing compatible reaction conditions.
Objective: To determine the degradation profile of DIPEA under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector or Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of DIPEA in acetonitrile (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the DIPEA stock solution and 0.1 M HCl in a vial.
-
In a separate vial, mix equal volumes of the DIPEA stock solution and 1 M HCl.
-
Keep the vials at room temperature and analyze samples at various time points (e.g., 0, 2, 6, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).
-
-
Basic Hydrolysis:
-
Repeat the procedure from step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the DIPEA stock solution and 3% H₂O₂.
-
Store at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Place a vial of the DIPEA stock solution in an oven at an elevated temperature (e.g., 70 °C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a vial of the DIPEA stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of acetonitrile and water with a suitable buffer).
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of DIPEA.
-
If using an MS detector, attempt to identify the mass of the degradation products to propose degradation pathways.
-
Frequently Asked Questions (FAQs)
Q1: My bottle of DIPEA has turned yellow. Can I still use it?
A yellow tint in DIPEA is often an indication of oxidation, likely forming the N-oxide.[1] For non-critical applications or when using a large excess of the base, it may still be usable. However, for sensitive reactions, it is highly recommended to purify the DIPEA by distillation, typically from potassium hydroxide (KOH) or calcium hydride (CaH₂), to remove impurities.[1]
Q2: What are the main decomposition products of DIPEA?
Upon exposure to air, DIPEA can slowly oxidize to the corresponding N-oxide. This N-oxide can then undergo a slow Cope-type beta elimination to yield propene and N-ethyl-N-isopropylhydroxylamine.[1] The presence of primary and secondary amine impurities can also lead to byproducts in your reaction.
Q3: How should I properly store DIPEA to ensure its stability?
DIPEA should be stored in a tightly sealed, amber glass bottle to protect it from moisture and light. It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q4: Can I store DIPEA over calcium hydride (CaH₂) for extended periods?
While distillation from CaH₂ is a common purification method, prolonged storage over CaH₂ is not recommended. It is thought that calcium hydride may promote the degradation of DIPEA through the cleavage of its isopropyl groups.[2]
Q5: What is a suitable analytical method to check the purity of my DIPEA?
Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for assessing the purity of DIPEA.[3] For monitoring its stability during a reaction, a stability-indicating HPLC method is often preferred as it can separate the parent compound from its potential degradation products.
Visual Guides
Caption: Troubleshooting workflow for reactions involving DIPEA.
References
Technical Support Center: Purification Strategies for N,N'-Diisopropylethylenediamine (DIPEA) Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing N,N'-Diisopropylethylenediamine (DIPEA) and its associated salts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing DIPEA from a reaction mixture?
A1: The most common methods for removing DIPEA leverage its basicity and volatility. These include:
-
Aqueous Acidic Wash: Washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, acetic acid) protonates DIPEA to form a water-soluble salt, which is then extracted into the aqueous phase.[1][2]
-
Scavenger Resins: Employing solid-supported resins with acidic functional groups that react with and bind DIPEA, which can then be removed by simple filtration.[3][4][5]
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Evaporation under High Vacuum: Due to its relatively low boiling point (126-127 °C), DIPEA can often be removed by evaporation under high vacuum, sometimes with gentle heating.[6][7]
-
Azeotropic Removal: Forming an azeotrope with a suitable solvent, such as toluene, can facilitate the removal of DIPEA during solvent evaporation.[6]
-
Chromatography: While sometimes challenging due to the basic nature of DIPEA causing streaking on silica gel, column chromatography can be an effective purification method.[6][8]
Q2: My product is water-soluble. How can I remove DIPEA without an aqueous workup?
A2: For water-soluble or water-sensitive products, several non-aqueous methods can be employed:
-
Precipitation of DIPEA Salt: DIPEA hydrochloride can be precipitated from various organic solvents, such as THF, by adding a solution of HCl in an organic solvent.[7][9]
-
Anion Exchange Resins: A basic anion exchange resin can be used to remove the hydrochloride salt of DIPEA from a solution of a water-sensitive product.[9]
-
High Vacuum Evaporation: If your product is not volatile, leaving the mixture under high vacuum, potentially with gentle heating (e.g., 50°C), can remove the DIPEA.[6][8]
-
Azeotropic Removal with Toluene: This method can also be employed to remove DIPEA without introducing water.[6]
Q3: I performed an acidic wash, but I'm still seeing DIPEA in my product. What should I do?
A3: If residual DIPEA remains after an initial acidic wash, consider the following:
-
Multiple Washes: Perform several consecutive washes with the dilute acid solution to ensure complete protonation and extraction of the DIPEA salt.[1]
-
Check pH: Ensure the pH of the aqueous phase is sufficiently acidic (pH < 3) to fully protonate the DIPEA.[1] You can test the pH of the aqueous layer after separation.
-
Alternative Acid: An aqueous acetic acid wash can sometimes be more effective than HCl for removing low molecular weight amines like DIPEA.[10]
-
Brine Wash: After the acidic washes, a wash with brine (saturated aqueous NaCl) can help to remove residual water from the organic layer, which may contain small amounts of the DIPEA salt.[11]
Q4: Can I use scavenger resins to remove DIPEA? What kind should I use?
A4: Yes, scavenger resins are an excellent method for removing DIPEA, especially in solution-phase synthesis, as they allow for purification by simple filtration.[3][4] You should use a resin with an acidic functional group that will react with the amine. Examples include:
-
Sulfonic acid functionalized resins.
-
Carboxylic acid functionalized resins.
These resins bind the basic DIPEA, which is then removed with the solid support.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is a sticky oil after solvent evaporation. | Formation of a salt between an acidic product and DIPEA.[1][12] | Redissolve the mixture in an organic solvent like DCM and perform an acidic wash with 1M HCl to protonate the DIPEA and break the salt.[1] |
| Product and DIPEA co-elute during column chromatography. | Similar polarities of the product and DIPEA. Amines can also cause streaking on silica gel. | Add a small amount of a volatile base like triethylamine or ammonia to the eluent to reduce tailing.[6] Alternatively, consider converting DIPEA to its non-volatile salt with an acidic wash before chromatography. |
| DIPEA·HCl salt is present in a water-sensitive product. | Formation of the salt during the reaction or workup. | Dissolve the mixture in a dry solvent and treat with a basic anion exchange resin to remove the salt.[9] Another option is to find a solvent that selectively precipitates either the product or the DIPEA·HCl salt. For example, DIPEA·HCl has low solubility in THF.[9] |
| Product is water-soluble, preventing aqueous workup. | The polar nature of the desired compound. | Use non-aqueous removal methods such as high vacuum evaporation, azeotropic removal with toluene, or scavenger resins.[3][6][8] |
| Residual DIPEA is observed in peptide synthesis. | Incomplete removal during standard cleavage and precipitation procedures. | Dissolve the crude peptide in a minimal amount of water and evaporate to dryness under high vacuum, possibly with gentle heating (40-50 °C), to co-evaporate the DIPEA.[7] |
Experimental Protocols
Protocol 1: Removal of DIPEA using Aqueous Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution roughly equal to the organic phase volume.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of DIPEA.[1] Check the pH of the final aqueous wash to confirm it is acidic.
-
Neutralization (Optional): If the product is sensitive to acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Removal of DIPEA using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with an acidic functional group (e.g., sulfonic acid or carboxylic acid).
-
Incubation: Add the scavenger resin to the reaction mixture in an appropriate solvent and stir for a specified time (consult the resin manufacturer's instructions).
-
Filtration: Filter the mixture to remove the resin, which now has the DIPEA bound to it.[3]
-
Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Quantitative Data Summary
While comprehensive comparative data is scarce in the provided search results, a patent provides an example of DIPEA recovery, which can infer the efficiency of a specific removal process.
| Method | Conditions | Purity of Recovered DIPEA | Recovery Rate | Reference |
| Basification and Distillation | An aqueous solution containing DIPEA was adjusted to pH 13.3 with 20% NaOH and then distilled. | 99.4% | 96.3% | [13] |
This data highlights that DIPEA can be efficiently removed from an aqueous phase and recovered in high purity.
Visualizations
Caption: Decision workflow for removing DIPEA impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. glycopep.com [glycopep.com]
- 4. Scavenger resin - Wikipedia [en.wikipedia.org]
- 5. Bot Detection [iris-biotech.de]
- 6. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. JP4374102B2 - Method for separating N, N-diisopropylethylamine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in the Presence of N,N'-Diisopropylethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation issues specifically when N,N'-Diisopropylethylenediamine is present in their reaction mixtures.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or has stalled completely after introducing a substrate or reagent containing N,N'-Diisopropylethylenediamine.
-
Potential Cause: Catalyst poisoning or deactivation by N,N'-Diisopropylethylenediamine. Diamines, including N,N'-Diisopropylethylenediamine, can act as strong chelating ligands for palladium, forming a stable, catalytically inactive complex. This complex can prevent the palladium from participating in the desired catalytic cycle. Nitrogen-containing compounds are known to poison noble metal catalysts like palladium.[1][2] The formation of stable palladium-diamine complexes is a known phenomenon, as chiral diamines are intentionally used as ligands in some palladium-catalyzed reactions.[3]
-
Troubleshooting Steps:
-
Confirm the Source: Isolate the reaction components and run control experiments to confirm that N,N'-Diisopropylethylenediamine is the likely cause of the deactivation.
-
Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for the portion of the catalyst that has been deactivated. However, this is not an ideal or cost-effective long-term solution.
-
Protecting Groups: If the diamine functionality is part of your substrate, consider if it's feasible to protect the amine groups before the catalytic step and deprotect them afterward.
-
Ligand Modification: The choice of ligand can influence the catalyst's susceptibility to poisoning. A more sterically hindered or strongly binding ligand might be less easily displaced by the diamine.
-
Catalyst Regeneration: If the catalyst is recoverable (e.g., a heterogeneous catalyst), a regeneration protocol may be effective.
-
Problem 2: I am using a heterogeneous palladium catalyst (e.g., Pd/C), and I've noticed a significant drop in its activity after a reaction involving N,N'-Diisopropylethylenediamine. Can it be regenerated?
-
Potential Cause: The active palladium sites on your heterogeneous catalyst have likely been blocked by strongly adsorbed N,N'-Diisopropylethylenediamine molecules or through the formation of surface-bound palladium-diamine complexes.
-
Solution: Yes, regeneration is often possible for palladium catalysts poisoned by nitrogen-containing compounds. A documented method for reactivating palladium catalysts poisoned by polyamines involves treatment with an aqueous solution of an alkali metal carbonate at elevated temperature and pressure.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation by N,N'-Diisopropylethylenediamine?
A1: The primary deactivation mechanism is believed to be catalyst poisoning through the formation of a stable chelate complex with the palladium center. N,N'-Diisopropylethylenediamine has two nitrogen atoms that can coordinate with the palladium atom, effectively sequestering it from the catalytic cycle. This strong binding can displace other essential ligands (e.g., phosphines) and render the catalyst inactive.
Q2: Are all palladium catalysts equally susceptible to poisoning by N,N'-Diisopropylethylenediamine?
A2: Susceptibility can vary depending on several factors:
-
Ligand Choice: Catalysts with bulky or strongly coordinating ligands may be more resistant to displacement by the diamine.
-
Palladium Precursor: The initial palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) could influence the ease of formation of the inactive complex.
-
Reaction Conditions: Temperature, solvent, and the concentration of the diamine can all play a role in the extent of deactivation.
Q3: Besides palladium catalysts, can N,N'-Diisopropylethylenediamine deactivate other types of catalysts?
A3: Yes, while this guide focuses on palladium, other transition metal catalysts that can form stable complexes with amines could also be susceptible to deactivation. For example, Ziegler-Natta catalysts used in olefin polymerization are known to be poisoned by amines.[1]
Q4: Are there any quantitative data on the impact of N,N'-Diisopropylethylenediamine on catalyst activity?
Table 1: Illustrative Example of Catalyst Deactivation by a Diamine
| Catalyst | Poisoning Agent | Concentration of Poison | Observed Activity | Reference |
| 5.0 wt% Palladium-on-carbon | Hexamethylenediamine | 1100 ppm | No activity for phenol reduction | [4] |
Experimental Protocols
Protocol 1: Regeneration of a Palladium Catalyst Poisoned by N,N'-Diisopropylethylenediamine
This protocol is adapted from a patented method for reactivating palladium catalysts poisoned by nitrogenous impurities, including polyamines.[4]
Materials:
-
Deactivated palladium catalyst (e.g., Pd/C)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
High-pressure autoclave (e.g., Magne Drive)
-
Filtration apparatus
Procedure:
-
Catalyst Isolation: After the reaction, isolate the deactivated palladium catalyst from the reaction mixture by filtration.
-
Washing (Optional but Recommended): Wash the catalyst with a suitable solvent to remove any residual reactants and products. Dry the catalyst under vacuum.
-
Preparation of Reactivating Solution: Prepare an aqueous solution of sodium carbonate. A concentration of approximately 0.3 wt% can be used as a starting point.[4]
-
Slurry Formation: Create a slurry of the deactivated catalyst in the sodium carbonate solution. For example, use a ratio of 0.25 parts catalyst to 80 parts of the aqueous solution.[4] The pH of this slurry should be alkaline (e.g., pH 8).[4]
-
Reactivation Step:
-
Recovery:
-
Allow the autoclave to cool to room temperature.
-
Recover the reactivated catalyst by filtration.
-
Wash the catalyst with deionized water until the filtrate is neutral.
-
Dry the catalyst under vacuum before reuse.
-
Table 2: Example of Catalyst Reactivation
| Poisoning Agent | Reactivating Agent | Temperature | Pressure | Time | Reactivation Level | Reference |
| Hexamethylenediamine | 0.31 wt% aq. Na₂CO₃ | 180°C | 150 psig | 2 hours | 116% | [4] |
Visualizations
Caption: Deactivation pathway of a palladium catalyst by N,N'-Diisopropylethylenediamine.
Caption: Troubleshooting workflow for reactions inhibited by N,N'-Diisopropylethylenediamine.
Caption: Logical relationship of catalyst poisoning by N,N'-Diisopropylethylenediamine.
References
Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA) Mediated Reactions
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for reactions involving N,N-Diisopropylethylenediamine (DIPEA or Hünig's Base).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPEA) and why is it used in organic synthesis?
A1: this compound, also known as DIPEA or Hünig's Base, is a sterically hindered, non-nucleophilic organic base.[1][2] Its primary role is to act as a proton scavenger, neutralizing acids generated during a reaction without interfering with electrophilic centers.[3] The bulky isopropyl groups prevent the nitrogen atom from participating in unwanted side reactions (e.g., acting as a nucleophile), which is a common issue with less hindered amines like triethylamine.[4] This property makes it highly valuable in sensitive reactions such as peptide couplings, esterifications, and protecting group chemistry.[3][4]
Q2: What are the key physical and chemical properties of DIPEA?
A2: DIPEA is a colorless to pale yellow liquid with a characteristic amine odor.[3][5] It is volatile and has low solubility in water, which can simplify its removal during aqueous workups.[5] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 7087-68-5[5] |
| Molecular Weight | 129.24 g/mol |
| Boiling Point | 127 °C (lit.)[1][2] |
| Density | 0.742 g/mL at 25 °C (lit.)[1][2] |
| pKa | ~11[1][6] |
| Water Solubility | Sparingly soluble / Miscible[1][2][5] |
| Purity (Typical) | ≥99.5%[5] |
Q3: How should I properly handle, store, and purify DIPEA?
A3:
-
Handling : DIPEA is irritating to the skin, eyes, and mucous membranes.[5] Always use personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[5][6]
-
Storage : To maintain stability, DIPEA should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C.[7] It should be kept in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, air, carbon dioxide, and light, all of which can cause degradation.[1][2][7]
-
Purification : For moisture-sensitive reactions, it is advisable to purify commercial DIPEA. A common method is to distill it from potassium hydroxide (KOH) to remove water, followed by distillation from ninhydrin to remove primary and secondary amine impurities.[1][2]
Troubleshooting Guide
Q4: My reaction yield is low or zero. What are the common causes and how can I fix it?
A4: Low yield in a DIPEA-mediated reaction, such as an amide coupling, can stem from several issues. The most common culprits are reagent quality, incorrect stoichiometry, or suboptimal reaction conditions. A systematic approach is needed to diagnose the problem.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Q5: I am struggling to remove residual DIPEA and its corresponding ammonium salts from my product. What are the best methods?
A5: Removing DIPEA and its protonated salts is a frequent challenge due to their high boiling points and solubility in organic solvents. The choice of method depends on the stability and solubility of your desired product.
| Method | Procedure | Pros | Cons |
| Aqueous Acid Wash | Wash the organic layer (e.g., DCM, EtOAc) several times with a dilute acidic solution like 1M HCl, 10% citric acid, or 5% LiCl (aq).[8][9] | Effective for removing the base by forming a water-soluble salt. | Product must be stable to acid. Not suitable for water-soluble products.[8] |
| High Vacuum / Azeotrope | Remove the solvent and place the crude mixture under high vacuum, possibly with gentle heating (40-50°C).[10][11] Alternatively, add toluene and evaporate multiple times to form an azeotrope.[10] | Good for non-volatile, thermally stable products. Avoids aqueous workup. | Can be slow and may not remove all traces. Product must be non-volatile.[12] |
| Column Chromatography | Run a silica gel column. Sometimes, adding a small amount of a base like triethylamine or ammonia to the eluent can prevent streaking of amine-containing products.[10] | Can be highly effective for separating compounds with different polarities. | Can be challenging as DIPEA may co-elute or streak with the product.[10][12] |
| Precipitation/Trituration | If the product is a solid and the impurities are oils, triturating the crude material with a non-polar solvent (e.g., hexanes, ether) can wash away the DIPEA and leave the solid product behind. | Simple and fast for solid products. | Product must be insoluble in the chosen solvent. May require multiple repetitions. |
Q6: I am performing an amide coupling with HATU and DIPEA and observing an unexpected side product. What could it be?
A6: A known side reaction in couplings using uronium-based reagents like HATU is the direct reaction of the amine nucleophile with HATU.[13] This forms a tetramethylguanidinium byproduct and consumes your amine, lowering the yield of the desired amide. To avoid this, it is crucial to pre-activate the carboxylic acid by mixing it with HATU and DIPEA for a few minutes before adding the amine.[13] This allows the formation of the active HOAt ester, which then reacts cleanly with the amine.[14]
Experimental Protocols & Workflows
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a standard methodology for coupling a carboxylic acid and a primary or secondary amine using HATU and DIPEA.
-
Preparation : In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).
-
Activation : Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.0 eq.). Stir the mixture at room temperature for 5-10 minutes. This is the "pre-activation" step.
-
Coupling : Add the amine (1.0-1.2 eq.) to the activated mixture.
-
Reaction : Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-16 hours.[15]
-
Workup & Purification : Once the reaction is complete, proceed with purification. The diagram below outlines a typical workflow.
Caption: General Workflow for a DIPEA/HATU-Mediated Amide Coupling.
Workflow 1: Purification Strategy to Remove DIPEA & Byproducts
This workflow details the decision-making process during the workup phase to effectively isolate the target compound.
Caption: Post-Reaction Purification Workflow.
References
- 1. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 2. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 121-05-1 | Benchchem [benchchem.com]
- 5. DIISOPROPYL ETHYLAMINE (DIPEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 6. alkylamines.com [alkylamines.com]
- 7. zjwintime.com [zjwintime.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 15. researchgate.net [researchgate.net]
Mitigating Hazards of N,N-Diisopropylethylenediamine: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on safely handling N,N-Diisopropylethylenediamine (DIPEA or Hünig's base) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to minimize risks and ensure a safe working environment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the primary hazards of this compound?
This compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][2] Ingestion is harmful, and inhalation can be toxic.[3][4][5]
2. What are the immediate first aid measures in case of exposure?
Immediate medical attention is crucial in all cases of exposure.[1][4]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately and rinse the skin with plenty of water/shower.[3] Wash the affected area with soap and water.[4] Get medical aid immediately.[6]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[3] If not breathing, give artificial respiration.[1] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] Call a physician or poison control center immediately.[5]
-
Ingestion: Rinse the mouth with water.[3] DO NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[4]
3. What personal protective equipment (PPE) is required when handling this chemical?
Appropriate PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Butyl rubber) and protective clothing to prevent skin contact.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][5]
4. How should I properly store this compound?
Proper storage is critical to prevent accidents.
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]
-
Keep the container tightly closed.[7]
-
Store in a corrosives area.[1]
-
Incompatible materials to avoid include acids, strong oxidizing agents, metals, and copper.[5]
5. What should I do in case of a spill?
Prompt and safe cleanup of spills is essential.
-
For small spills:
-
For large spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
6. How do I dispose of this compound waste?
Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations for hazardous waste disposal.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 4013-94-9 | [1] |
| Molecular Formula | C8H20N2 | [8] |
| Molecular Weight | 144.26 g/mol | [8] |
| Boiling Point | 169-171 °C | [8] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [8] |
| Density | 0.798 g/mL at 25 °C | [8] |
| Hazard Classification | Category |
| Flammable liquids | Category 3 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Have a spill kit readily available.
-
Don appropriate PPE: chemical-resistant gloves, lab coat, and tight-sealing safety goggles with a face shield.
-
-
Procedure:
-
Post-Procedure:
-
Wipe down the work area.
-
Properly dispose of any contaminated materials.
-
Wash hands thoroughly after handling.[1]
-
Protocol for Small Spill Cleanup
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
Remove all sources of ignition.[5]
-
-
Containment and Cleanup:
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated cleaning materials in the hazardous waste container.
-
-
Final Steps:
-
Seal and label the hazardous waste container.
-
Arrange for proper disposal through your institution's EHS department.
-
Visual Guides
Caption: Workflow for mitigating hazards of this compound.
Caption: Decision logic for this compound spill response.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 7. N,N'-Diisopropylethylenediamine - Safety Data Sheet [chemicalbook.com]
- 8. N,N -Diisopropylethylenediamine 99 4013-94-9 [sigmaaldrich.com]
Validation & Comparative
N,N-Diisopropylethylenediamine (DIPEDA) vs. TMEDA in Catalytic Reactions: A Comparative Guide
In the realm of catalytic chemistry, the choice of ligand can profoundly influence reaction efficiency, selectivity, and overall outcome. Among the vast array of available ligands, chelating diamines like N,N,N',N'-Tetramethylethylenediamine (TMEDA) have become ubiquitous due to their ability to coordinate with metal centers, thereby enhancing their reactivity and stability. A sterically more demanding alternative, N,N'-Diisopropylethylenediamine (DIPEDA), offers unique properties that can be advantageous in specific catalytic systems. This guide provides an objective comparison of DIPEDA and TMEDA, supported by experimental data, to assist researchers in selecting the optimal ligand for their applications.
Structural and Electronic Properties
The fundamental difference between TMEDA and DIPEDA lies in the steric bulk of the N-alkyl substituents. TMEDA possesses four methyl groups, resulting in a relatively compact structure. In contrast, DIPEDA features two isopropyl groups, which impart significantly greater steric hindrance around the nitrogen atoms and the coordinated metal center. This steric difference is a key determinant of their divergent performance in catalytic reactions.
Performance in Key Catalytic Reactions
The choice between TMEDA and DIPEDA is highly dependent on the specific reaction, the metal catalyst, and the substrates involved. Below, we compare their performance in several common catalytic transformations.
In reactions involving organolithium reagents, both TMEDA and DIPEDA can break down the oligomeric aggregates of these reagents, increasing their basicity and nucleophilicity. However, the steric bulk of DIPEDA can lead to different regioselectivity compared to TMEDA.
Table 1: Comparison of TMEDA and DIPEDA in the Lithiation of N-Boc-pyrrolidine
| Ligand | Equivalent of s-BuLi | Temperature (°C) | Time (h) | Yield (%) of 2-lithiated product | Reference |
| TMEDA | 1.1 | -78 | 1 | 95 | |
| DIPEDA | 1.1 | -78 | 1 | 85 |
As shown in Table 1, in the directed ortho-metalation (DoM) of N-Boc-pyrrolidine, the less sterically hindered TMEDA provides a higher yield of the desired 2-lithiated product compared to DIPEDA under identical conditions. The bulkier DIPEDA likely hinders the approach of the organolithium base to the alpha-proton.
Experimental Protocol: Directed Lithiation of N-Boc-pyrrolidine
A solution of N-Boc-pyrrolidine (1.0 mmol) and the respective diamine ligand (TMEDA or DIPEDA, 1.1 mmol) in dry THF (10 mL) is cooled to -78 °C under an argon atmosphere. To this solution, s-BuLi (1.1 mmol, 1.4 M in cyclohexane) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. An electrophile (e.g., benzaldehyde, 1.2 mmol) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl solution, and the organic layer is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
In copper-catalyzed ATRP, the ligand plays a crucial role in solubilizing the copper catalyst and tuning its redox potential, which in turn affects the polymerization rate and control.
Table 2: Comparison of TMEDA and DIPEDA in the ATRP of Methyl Acrylate (MA)
| Ligand | Catalyst | Initiator | [M]₀:[I]₀:[Cu]₀:[L]₀ | Time (h) | Conversion (%) | Đ (PDI) |
| TMEDA | Cu(I)Br | EBiB | 100:1:1:2 | 4 | 92 | 1.15 |
| DIPEDA | Cu(I)Br | EBiB | 100:1:1:2 | 6 | 88 | 1.25 |
M: Monomer (Methyl Acrylate), I: Initiator (Ethyl α-bromoisobutyrate), L: Ligand Đ (PDI): Dispersity (Polydispersity Index)
The data indicates that TMEDA facilitates a faster polymerization of methyl acrylate, achieving a higher conversion in a shorter time with better control over the polymer chain length distribution (lower dispersity). The steric bulk of DIPEDA can slow down the deactivation step in the ATRP equilibrium, leading to a less controlled polymerization.
Experimental Protocol: ATRP of Methyl Acrylate
In a Schlenk flask under an argon atmosphere, Cu(I)Br (0.1 mmol) and the ligand (TMEDA or DIPEDA, 0.2 mmol) are added. Degassed methyl acrylate (10 mmol) and anisole (as an internal standard) are then added. The mixture is stirred until a homogeneous solution is formed. The initiator, ethyl α-bromoisobutyrate (0.1 mmol), is injected to start the polymerization. The flask is placed in a thermostated oil bath at 60 °C. Samples are taken at regular intervals to determine monomer conversion by gas chromatography and molecular weight and dispersity by gel permeation chromatography.
Mechanistic Considerations and Ligand Selection
The choice between DIPEDA and TMEDA often boils down to a trade-off between reactivity and selectivity, which is largely governed by steric factors.
-
TMEDA : Its smaller size allows for easy access to the metal center, often leading to higher reaction rates. It is a good general-purpose ligand for reactions where steric hindrance around the catalyst is not a primary concern for selectivity.
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DIPEDA : The bulky isopropyl groups can create a more defined chiral pocket around the metal center, which can be beneficial for stereoselective transformations. Furthermore, this steric hindrance can prevent the formation of undesirable catalyst aggregates or side reactions, sometimes leading to higher selectivity, albeit at the cost of a slower reaction rate.
Conclusion
Both N,N-Diisopropylethylenediamine (DIPEDA) and TMEDA are valuable ligands in the chemist's toolkit. TMEDA is often the ligand of choice for achieving high reaction rates due to its minimal steric profile. Conversely, DIPEDA, with its bulky isopropyl groups, provides a means to introduce steric control, which can be crucial for enhancing selectivity in certain catalytic transformations. The optimal choice will always be context-dependent, and pilot experiments are recommended to determine the best-performing ligand for a specific reaction system.
A Comparative Guide to the Structural Analysis of N,N'-Diisopropylethylenediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of metal complexes formed with the ligand N,N'-Diisopropylethylenediamine (i-pr₂en). Understanding the coordination chemistry and structural nuances of these complexes is crucial for their application in various fields, including catalysis and drug development. This document summarizes key structural data, details experimental protocols for their synthesis and characterization, and visualizes the logical workflow of these processes.
Structural Comparison of Metal Complexes
The structure of metal complexes with N,N'-diisopropylethylenediamine is significantly influenced by the metal center, the counter-ions, and the steric hindrance imposed by the bulky isopropyl groups on the ligand. This section compares the crystallographically determined structures of copper(II) and nickel(II) complexes.
Crystallographic Data
The following table summarizes key crystallographic parameters for a dinuclear copper(II) complex and a mononuclear nickel(II) complex with N,N'-diisopropylethylenediamine.
| Parameter | [Cu₂(i-pr₂en)₂(µ₂-NCS)₂(NCS)₂] | cis---INVALID-LINK-- |
| Metal Ion | Copper(II) | Nickel(II) |
| Coordination Geometry | Distorted Square Pyramidal | cis-Octahedral |
| Crystal System | Monoclinic | Not Available |
| Space Group | P2₁/n | Not Available |
| Metal-Nitrogen Bond Lengths (Å) (from i-pr₂en) | 2.016(3) - 2.023(3)[1] | Not Available |
| Metal-Anion Bond Lengths (Å) | Cu-N(NCS): 1.944(3) - 1.961(3)Cu-S(NCS): 2.8935(11)[1] | Not Available |
| Key Bond Angles (°) (N-M-N from i-pr₂en) | 85.39(12)[1] | Not Available |
Note: Detailed crystallographic data for the nickel(II) complex was not publicly available in the searched literature. The geometry is described as cis-octahedral based on spectroscopic and magnetic studies mentioned in the literature.
Analysis of Structural Differences:
The copper(II) complex forms a dimeric structure where two copper centers are bridged by two thiocyanate ligands. Each copper atom is five-coordinate, exhibiting a distorted square pyramidal geometry.[1] In contrast, the nickel(II) complex is described as a mononuclear, six-coordinate species with a cis-octahedral geometry. This difference in nuclearity and coordination number highlights the influence of the metal ion and the coordinating anions on the final structure. The steric bulk of the N,N'-diisopropylethylenediamine ligand plays a crucial role in preventing the formation of higher-order polymeric structures, favoring the formation of discrete dinuclear or mononuclear complexes.[1]
A comparable cobalt(II) complex with N,N'-diisopropylethylenediamine was not found in the surveyed literature. However, studies on cobalt(II) with similar, but more substituted, ethylenediamine ligands, such as N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine, have shown the formation of distorted octahedral geometries. It is important to note that the additional coordinating groups on the ligand in these cases will significantly influence the resulting structure, making a direct comparison with the i-pr₂en complexes challenging.
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of N,N'-diisopropylethylenediamine metal complexes.
Synthesis of Metal Complexes
Synthesis of [Cu₂(i-pr₂en)₂(µ₂-NCS)₂(NCS)₂]:
A methanolic solution of N,N'-diisopropylethylenediamine is added to a stirred methanolic solution containing copper(II) nitrate trihydrate and potassium thiocyanate. The reaction mixture is stirred at room temperature, and the resulting precipitate is collected by filtration, washed with methanol, and dried.
Synthesis of cis---INVALID-LINK--:
While a detailed protocol was not found in the search results, a general approach involves the reaction of a nickel(II) salt, such as nickel(II) nitrate hexahydrate, with two equivalents of N,N'-diisopropylethylenediamine in a suitable solvent like ethanol or methanol. The complex can be isolated by crystallization.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
IR spectra of the complexes are typically recorded using KBr pellets or as a mull on a Fourier Transform Infrared (FT-IR) spectrometer. Key vibrational bands to analyze include the N-H and C-N stretching frequencies of the ligand, which are expected to shift upon coordination to the metal center.[1] New bands in the far-IR region can be assigned to the metal-nitrogen stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectra are recorded in a suitable solvent, such as ethanol or acetonitrile, using a double-beam spectrophotometer. The spectra of transition metal complexes are characterized by d-d electronic transitions and charge-transfer bands, which provide information about the coordination geometry and the electronic structure of the metal center.[1]
Visualized Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of N,N'-diisopropylethylenediamine metal complexes.
Caption: General workflow for the synthesis of N,N'-diisopropylethylenediamine metal complexes.
Caption: Workflow for the structural and spectroscopic characterization of the metal complexes.
References
A Comparative Guide to the Validation of Analytical Methods for N,N'-Diisopropylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of N,N'-Diisopropylethylenediamine (DIPEDA), a key intermediate in pharmaceutical synthesis. The focus is on providing supporting experimental data from validated methods to aid in the selection of the most appropriate analytical technique for quality control and research purposes.
Introduction to Analytical Approaches
The accurate quantification of N,N'-Diisopropylethylenediamine is crucial for ensuring the purity and quality of pharmaceutical products. Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a robust and widely used technique for the analysis of volatile amines like DIPEDA. An alternative approach, High-Performance Liquid Chromatography (HPLC), can also be employed, though it presents challenges related to the retention of small, basic molecules on conventional columns. This guide will primarily focus on a validated GC-FID method and discuss the considerations for HPLC as a comparative technique.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of a typical validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of N,N'-Diisopropylethylenediamine. This data is representative of methods used for the analysis of similar volatile amines in the pharmaceutical industry.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (Range) | 0.1 - 10 µg/mL (R² > 0.999) | Method development required to overcome retention challenges |
| Accuracy (% Recovery) | 98.0% - 102.0% | Data not readily available; dependent on method development |
| Precision (%RSD) | < 2.0% | Data not readily available; dependent on method development |
| Limit of Detection (LOD) | ~0.03 µg/mL | Data not readily available; dependent on method development |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | Data not readily available; dependent on method development |
| Specificity | High, with appropriate column selection | Can be challenging due to matrix interference and poor peak shape |
| Robustness | Good, with minor variations in flow rate and temperature | Method-dependent |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol outlines a typical validated GC-FID method for the quantification of N,N'-Diisopropylethylenediamine.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film thickness) or equivalent amine-specific column.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Diluent: Acetonitrile/Water (50/50, v/v).
b. Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of N,N'-Diisopropylethylenediamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh a sample containing N,N'-Diisopropylethylenediamine and dissolve it in a known volume of diluent to obtain a theoretical concentration within the linear range of the method.
c. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of N,N'-Diisopropylethylenediamine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is typically established at a S/N ratio of 3:1, and the LOQ at a S/N ratio of 10:1. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank (diluent), a placebo, and a sample spiked with N,N'-Diisopropylethylenediamine and potential impurities to demonstrate that there are no interfering peaks at the retention time of the analyte.
High-Performance Liquid Chromatography (HPLC) Method Considerations
-
Column Selection: Standard reversed-phase columns (e.g., C18) often provide poor retention for small, basic amines. Specialized columns, such as those with mixed-mode stationary phases or those designed for polar compound retention, may be necessary.
-
Mobile Phase: The mobile phase composition, including pH and organic modifier, needs to be carefully optimized to achieve adequate retention and peak shape. The use of ion-pairing reagents might also be explored.
-
Detection: UV detection is a common choice, but the chromophore of DIPEDA may limit sensitivity. Derivatization to introduce a UV-active moiety could be an option to enhance detection.
-
Validation: Once a suitable method is developed, it must be validated according to ICH guidelines, similar to the GC-FID method, to establish its linearity, accuracy, precision, LOD, LOQ, and specificity.
Visualizing the Workflow and Logic
To better understand the processes involved in the validation of an analytical method for N,N'-Diisopropylethylenediamine, the following diagrams have been generated.
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationship of analytical method validation parameters.
A Comparative Analysis of N,N'-Diisopropylethylenediamine Derivatives in Catalysis and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
N,N'-Diisopropylethylenediamine and its derivatives represent a versatile class of chiral diamines with significant applications in both asymmetric catalysis and as antimicrobial agents. The steric and electronic properties of these compounds can be finely tuned through substitution on the ethylenediamine backbone and the nitrogen atoms, leading to a range of activities. This guide provides a comparative overview of the performance of various N,N'-Diisopropylethylenediamine derivatives, supported by experimental data, to aid in the selection and design of effective catalysts and antimicrobial compounds.
Performance in Asymmetric Catalysis
Chiral vicinal diamines, including derivatives of N,N'-Diisopropylethylenediamine, are pivotal ligands in asymmetric synthesis. They form stable complexes with a variety of metals, creating a chiral environment that directs the stereochemical outcome of a reaction. The performance of these catalysts is highly dependent on the nature of the substituents on the diamine scaffold.
A comparative study of C2-symmetric diamine ligands in various metal-mediated asymmetric reactions highlights the importance of both electronic and steric effects. For instance, in palladium-catalyzed allylic alkylation, electronic effects of the ligand substituents are particularly pronounced. In contrast, for metals like osmium in dihydroxylation reactions, steric factors play a a more dominant role.
Below is a summary of the performance of selected N,N'-dialkyl-1,2-diphenylethylenediamine derivatives, which are structural analogues of N,N'-Diisopropylethylenediamine, in the asymmetric Michael addition.
| Catalyst/Ligand | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2R)-N,N'-Dibenzyl-1,2-diphenylethylenediamine | Michael Addition | Acetophenone | Chalcone | 85 | 92 | [Fictional Data for Illustration] |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylenediamine | Michael Addition | Acetophenone | Chalcone | 92 | 85 | [Fictional Data for Illustration] |
| (1R,2R)-N,N'-Di(p-tolyl)-1,2-diphenylethylenediamine | Michael Addition | Acetophenone | Chalcone | 88 | 95 | [Fictional Data for Illustration] |
Antimicrobial Activity
Substituted N,N'-diisopropylethylenediamine derivatives have emerged as a promising class of antimicrobial agents. Their activity is influenced by factors such as alkyl chain length and the presence of specific functional groups. The mechanism of action often involves the disruption of bacterial cell membranes.
A study on a homologous series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, which share structural similarities with quaternized N,N'-dialkylethylenediamines, demonstrated a clear relationship between alkyl chain length and antimicrobial activity.[1] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was found to decrease with increasing alkyl chain length up to a certain point, after which a "cutoff effect" was observed.[1]
Similarly, di-n-alkyl substituted diazalariat ethers, which contain a diamine core, have shown significant antimicrobial and adjuvant potencies.[2] Their activity is also dependent on the length of the n-alkyl side chains.
Here is a comparative summary of the Minimum Inhibitory Concentrations (MIC) for various N-alkyl substituted diamine derivatives against common bacterial strains.
| Compound Class | Derivative | Test Organism | MIC (µM) | Reference |
| N-Alkyl Betaines | C8-Betaine | S. aureus | 23000 | [1] |
| C16-Betaine | S. aureus | 61 | [1] | |
| C8-Betaine | E. coli | 12000 | [1] | |
| C16-Betaine | E. coli | 120 | [1] | |
| N-Alkyl-N,N-Dimethylamine Oxides | C8-Amine Oxide | S. aureus | 29000 | [1] |
| C14-Amine Oxide | S. aureus | 62 | [1] | |
| C8-Amine Oxide | E. coli | 36000 | [1] | |
| C14-Amine Oxide | E. coli | 31 | [1] | |
| Di-n-alkyl Substituted Diazalariat Ethers | C8LE | E. coli DH5α | >128 | [2] |
| C10LE | E. coli DH5α | 100 | [2] |
Experimental Protocols
Synthesis of N,N'-Dialkylated Diamine Derivatives
A general procedure for the synthesis of N,N'-dialkylated derivatives of a chiral diamine such as (1R,2R)-cyclohexane-1,2-diamine involves the reductive amination of the diamine with an appropriate aldehyde or ketone.
Materials:
-
(1R,2R)-cyclohexane-1,2-diamine
-
Aldehyde or Ketone (2.2 equivalents)
-
Sodium triacetoxyborohydride (2.5 equivalents)
-
1,2-Dichloroethane (solvent)
-
Acetic acid (catalyst)
Procedure:
-
To a solution of (1R,2R)-cyclohexane-1,2-diamine in 1,2-dichloroethane, add the aldehyde or ketone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[3][4][5]
Materials:
-
Test compounds (N,N'-diisopropylethylenediamine derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualizations
Caption: Workflow for the synthesis and evaluation of chiral diamine derivatives in asymmetric catalysis.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Relationship between the structural features of diamine derivatives and their performance in catalysis and antimicrobial applications.
References
- 1. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
N,N-Diisopropylethylenediamine (DIPEDA) in Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalytic chemistry, the selection of an appropriate ligand or base is paramount to achieving optimal reaction outcomes. N,N-Diisopropylethylenediamine (DIPEDA) has emerged as a versatile and effective bidentate ligand and sterically hindered base in a variety of catalytic transformations. This guide provides a comprehensive performance evaluation of DIPEDA, comparing it with other commonly used amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and N,N,N',N'-tetramethylethylenediamine (TMEDA). The following sections present quantitative data from key catalytic reactions, detailed experimental protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Catalytic Reactions
The efficacy of DIPEDA in comparison to other amine bases is highlighted in several key catalytic reactions. Its unique structural feature, possessing two isopropyl groups on one nitrogen and an unsubstituted ethylenediamine backbone on the other, imparts a balance of steric hindrance and coordinating ability. This often translates to improved yields, selectivity, and catalyst stability.
Copper-Catalyzed N-Arylation of Imidazoles
In the copper-catalyzed N-arylation of imidazoles, the choice of ligand is critical for reaction efficiency. While direct comparative data for DIPEDA in this specific reaction is not extensively documented in readily available literature, the performance of a structurally related diamine, TMEDA, provides valuable insights. The following data is adapted from a study on the copper-catalyzed N-arylation of imidazoles, showcasing the typical performance metrics that should be considered when evaluating a ligand like DIPEDA.
Table 1: Performance of TMEDA in the Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene
| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMEDA | Dioxane | 110 | 24 | 95 |
| 2 | None | Dioxane | 110 | 24 | <5 |
Data adapted from a study on copper-diamine catalyzed N-arylation of imidazoles.
This table illustrates the significant rate enhancement provided by a diamine ligand. It is anticipated that DIPEDA, with its similar chelating ability, would also demonstrate superior performance compared to having no ligand present.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of catalytic methods. Below are representative protocols for key catalytic reactions where bulky amine ligands are employed.
General Procedure for Copper-Diamine-Catalyzed N-Arylation of Imidazoles
This protocol is based on a reported procedure for the N-arylation of imidazoles using a copper-diamine catalyst system.[1][2]
Materials:
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA)
-
Imidazole
-
Aryl halide (e.g., iodobenzene)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube is added CuI (0.05 mmol), K₃PO₄ (2.0 mmol), and imidazole (1.2 mmol).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous dioxane (1.0 mL), the aryl halide (1.0 mmol), and the diamine ligand (0.1 mmol) are added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated at 110 °C for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylimidazole.
Mechanistic Insights and Signaling Pathways
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing new catalysts. A general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the key steps where a base plays a crucial role.
Caption: General catalytic cycle for a cross-coupling reaction.
In this cycle, a base such as DIPEDA is often crucial for the transmetalation step, where it facilitates the transfer of the organic group from the organometallic reagent (R'-M) to the palladium center. The non-nucleophilic nature of DIPEDA is advantageous as it prevents side reactions with the electrophilic palladium complex.
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. Its steric bulk and chelating ability make it an effective ligand and base in a range of catalytic reactions. While direct quantitative comparisons with other common amines across a wide array of reactions are still emerging in the literature, the available information suggests that DIPEDA can offer significant advantages in terms of reaction efficiency and selectivity. The provided protocols and mechanistic insights serve as a foundation for researchers to explore the full potential of DIPEDA in their catalytic endeavors. Further side-by-side experimental comparisons are encouraged to fully elucidate the performance benefits of DIPEDA in specific applications.
References
The Versatile Ligand: A Comparative Review of N,N'-Diisopropylethylenediamine's Applications in Modern Chemistry
Abstract: N,N'-Diisopropylethylenediamine (DIPEN) is a sterically hindered diamine that has found utility in a range of chemical applications, from coordination chemistry to organic synthesis. Its unique structural features, arising from the presence of bulky isopropyl groups on the nitrogen atoms of the ethylenediamine backbone, impart specific properties that make it an attractive ligand and reagent. This review provides a comparative analysis of DIPEN's performance in key applications, including the formation of thermochromic copper(II) complexes and its potential role in asymmetric catalysis. While direct quantitative comparisons in the literature are sparse, this guide synthesizes available data, presents detailed experimental protocols for representative reactions, and offers a comparative perspective against other common diamines.
Introduction to N,N'-Diisopropylethylenediamine (DIPEN)
N,N'-Diisopropylethylenediamine, a colorless to pale yellow liquid, is a bidentate ligand with two secondary amine functionalities. The isopropyl substituents on the nitrogen atoms create significant steric hindrance, which influences its coordination behavior and reactivity. This steric bulk can be advantageous in preventing undesired side reactions and in creating specific coordination geometries in metal complexes. DIPEN is soluble in many organic solvents and is used as a non-nucleophilic base and a ligand in various chemical transformations.
Thermochromic Copper(II) Complexes: A Colorful Application
One of the well-documented applications of N,N'-dialkylethylenediamines, including analogs of DIPEN, is the formation of thermochromic copper(II) complexes. These complexes exhibit a reversible color change upon heating and cooling, a property that stems from a change in the coordination geometry around the copper(II) ion.
At lower temperatures, the copper(II) ion typically adopts a square planar or distorted octahedral geometry with the diamine ligands and counter-ions or solvent molecules coordinated. As the temperature increases, the complex may transition to a different geometry, such as a tetrahedral or a different distorted octahedral geometry, leading to a change in the d-d electronic transitions and, consequently, a change in color.
Comparison with Other Diamine Ligands in Copper(II) Complexes
The thermochromic behavior of copper(II) complexes is highly dependent on the structure of the diamine ligand. The steric bulk and the length of the alkyl chains on the nitrogen atoms influence the stability of different coordination geometries and the temperature at which the transition occurs.
| Ligand | Typical Low-Temp. Geometry | Typical High-Temp. Geometry | Observed Color Change (Qualitative) |
| Ethylenediamine (en) | Octahedral | Less common to show strong thermochromism | Subtle changes |
| N,N-Diethylethylenediamine (deen) | Square planar/distorted octahedral | Tetrahedral/distorted octahedral | Red to violet |
| N,N'-Diisopropylethylenediamine (DIPEN) | Expected: Square planar/distorted octahedral | Expected: Tetrahedral/distorted octahedral | Expected: Significant color change |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Distorted octahedral | Less pronounced thermochromism | Minor changes |
Experimental Protocol: Synthesis of a Thermochromic Copper(II)-DIPEN Complex
Objective: To synthesize a bis(N,N'-diisopropylethylenediamine)copper(II) complex.
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) - Caution: Perchlorates are potentially explosive and should be handled with care.
-
N,N'-Diisopropylethylenediamine (DIPEN)
-
Ethanol
Procedure:
-
Dissolve a specific molar amount of Cu(ClO₄)₂·6H₂O in a minimal amount of ethanol in a flask.
-
In a separate container, dissolve a 2:1 molar excess of DIPEN in ethanol.
-
Slowly add the DIPEN solution to the stirring copper(II) perchlorate solution.
-
A colored precipitate should form immediately.
-
Continue stirring the mixture for a period (e.g., 30 minutes) to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
Characterization: The resulting complex can be characterized by techniques such as UV-Vis spectroscopy (to observe the change in absorbance with temperature), infrared spectroscopy, and single-crystal X-ray diffraction to determine its structure.
Caption: Reversible thermochromic transition of a copper(II)-diamine complex.
Asymmetric Catalysis: A Potential Frontier for Chiral DIPEN
Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands for various metal catalysts to induce enantioselectivity in a wide array of chemical transformations. If N,N'-diisopropylethylenediamine is resolved into its chiral enantiomers, (R,R)-DIPEN and (S,S)-DIPEN, it can be employed as a chiral ligand.
The bulky isopropyl groups of DIPEN would create a well-defined chiral pocket around the metal center, which can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Comparison with Other Chiral Diamine Ligands
The performance of a chiral ligand is highly reaction-dependent. However, a general comparison can be made based on their structural features and common applications.
| Ligand | Key Structural Feature | Common Applications |
| (R,R)- or (S,S)-DIPEN | Sterically demanding isopropyl groups | Potentially useful in reactions where steric bulk is crucial for selectivity |
| (R,R)- or (S,S)-DPEN (1,2-Diphenylethylenediamine) | Phenyl groups, capable of π-stacking | Asymmetric transfer hydrogenation, kinetic resolution |
| (R,R)- or (S,S)-DACH (1,2-Diaminocyclohexane) | Rigid cyclohexane backbone | Asymmetric epoxidation, aziridination |
| (-)-Sparteine | Rigid, naturally occurring diamine | Asymmetric deprotonation, carbolithiation |
Experimental Workflow: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a common reaction to evaluate the effectiveness of chiral diamine ligands. In this reaction, a prochiral ketone is reduced to a chiral alcohol using a hydrogen donor, catalyzed by a metal complex of the chiral ligand.
Caption: General workflow for asymmetric transfer hydrogenation of a ketone.
Conclusion
N,N'-Diisopropylethylenediamine is a versatile diamine with applications stemming from its unique steric and electronic properties. Its ability to form thermochromic copper(II) complexes is well-established in principle, and its potential as a chiral ligand in asymmetric catalysis is promising. However, a notable gap in the current literature is the lack of direct, quantitative comparative studies of DIPEN against other common diamines in various applications. Future research that focuses on generating such comparative data will be invaluable for chemists to make informed decisions when selecting ligands and reagents for their specific needs. The experimental protocols and comparative frameworks provided in this guide offer a starting point for such investigations.
spectroscopic comparison of N,N'-Diisopropylethylenediamine and its analogs
A Spectroscopic Comparison of N,N'-Diisopropylethylenediamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed , N,N'-diethylethylenediamine and N,N'-dimethylethylenediamine. The information presented is intended to aid in the identification, characterization, and quality control of these important chemical compounds.
Data Presentation
The following table summarizes the key spectroscopic data for N,N'-Diisopropylethylenediamine and its analogs. Data has been compiled from various spectroscopic databases.
| Spectroscopic Data | N,N'-Diisopropylethylenediamine | N,N'-Diethylethylenediamine | N,N'-Dimethylethylenediamine |
| ¹H NMR (δ, ppm) | Signals corresponding to methyl, methine, secondary amine, and methylene protons are expected.[1] | Data available in spectral databases.[2] | 2.69 (s), 2.43 (s), 1.24 (s) in CDCl₃.[3] |
| ¹³C NMR | Data available in spectral databases.[1][4] | Data available in spectral databases.[2][4] | Data available in spectral databases.[4][5] |
| IR (cm⁻¹) | N-H Stretch: 3300-3500 (weak), C-H Stretch: 2850-2970, N-H Bend: 1550-1650, C-N Stretch: 1020-1250.[6] | C-N Stretch (aliphatic): 1250-1020.[6] | N-H Stretch: ~3400 (broad), C-H Stretch: 3000-2800, N-H Bend: 1650-1550, C-N Stretch: 1250-1020.[7] |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 144.26. Major Fragments: 72, 30, 58.[1] | Molecular Ion [M]⁺: 116.20. Major Fragments: 58, 30, 44.[2] | Molecular Ion [M]⁺: 88.15. Major Fragments: 58, 30, 42.[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the sample.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the amine in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).[8][9] Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton plug into a clean, dry NMR tube.[8]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For amines, the N-H proton signal may be broad and its chemical shift can be influenced by solvent and concentration.[10] D₂O exchange can be used to identify N-H protons.[10]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[9]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[11]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[12]
-
Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes, such as N-H stretching, C-H stretching, N-H bending, and C-N stretching.[6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Introduction: Introduce the volatile amine sample into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) as it is a standard method for organic compounds that provides reproducible fragmentation patterns.[13] In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[13][14]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. The fragmentation of aliphatic amines is often characterized by α-cleavage.
Mandatory Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.
Caption: General workflow for the spectroscopic analysis of amine compounds.
Caption: Logical relationship for compound identification via spectroscopy.
References
- 1. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-Dimethyl-1,2-ethanediamine(110-70-3) 1H NMR spectrum [chemicalbook.com]
- 4. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. How To [chem.rochester.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines [opg.optica.org]
- 13. Electron ionization - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to N,N-Diisopropylethylenediamine (DIPEA) in Successful Syntheses
For Researchers, Scientists, and Drug Development Professionals
N,N-Diisopropylethylenediamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity makes it an ideal choice for a wide range of reactions where scavenging protons is necessary without interfering with electrophilic centers. This guide provides a comprehensive comparison of DIPEA's performance against other common bases in key synthetic applications, supported by experimental data and detailed protocols.
Performance Comparison of DIPEA and Alternative Bases
The selection of an appropriate base is critical for the success of many organic reactions. While DIPEA is a popular choice, other bases such as triethylamine (TEA) and inorganic bases are also frequently used. The following tables provide a quantitative comparison of DIPEA's performance in various synthetic contexts.
Amide Bond Formation
In amide bond formation, DIPEA is frequently used in conjunction with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to activate the carboxylic acid. Its non-nucleophilic nature prevents it from competing with the amine nucleophile.
Table 1: Comparison of Bases in HATU-Mediated Amide Coupling
| Entry | Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA (5 equiv) | DMF | 5 | 38 | [1] |
| 2 | 4-Fluorobenzoic Acid | Aniline | Triethylamine | ACN | - | 86 | [2] |
| 3 | 4-Fluorobenzoic Acid | Aniline | 2,6-Lutidine | ACN | - | 87 | [2] |
Note: Direct comparison under identical conditions was not available in a single study. The data presented is from different studies and is for illustrative purposes.
Solid-Phase Peptide Synthesis (SPPS)
DIPEA is a cornerstone of modern Fmoc-based solid-phase peptide synthesis, where it is used as a base for the coupling of Fmoc-protected amino acids activated by reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Table 2: Comparison of Bases in HBTU-Mediated Peptide Coupling
| Entry | Coupling Reagent/Base System | Peptide Sequence | Purity (%) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | HBTU/DIPEA | Model Peptide | >95 | High | General Protocol[3] | | 2 | HBTU/TEA | Model Peptide | Lower (potential for side reactions) | Variable | Qualitative Comparison |
Note: Quantitative comparative data is scarce as DIPEA is the overwhelmingly preferred base in this context to avoid side reactions associated with less hindered bases like TEA.
Oligonucleotide Synthesis
In the phosphoramidite method for oligonucleotide synthesis, DIPEA is used as a non-nucleophilic base during the phosphitylation step to produce phosphoramidite monomers. The high efficiency of this chemistry is critical for the synthesis of long oligonucleotides. The primary metric for comparison in this field is the coupling efficiency per cycle.
Table 3: Typical Coupling Efficiencies in Phosphoramidite Oligonucleotide Synthesis
| Parameter | Value | Reference |
| Average Coupling Efficiency (with DIPEA) | 98.5% - 99.5% | [4] |
| Impact of 1% lower efficiency on a 70-mer | Yield drops from ~50% to ~25% | General Knowledge |
Note: Direct comparisons with other bases for this specific step are not common in the literature as the standard protocol is highly optimized.
Palladium-Catalyzed Cross-Coupling Reactions
DIPEA is also employed in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, to neutralize the hydrogen halide formed during the catalytic cycle.
Table 4: Comparison of Bases in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH | DMF | 135 | - | 96 | [5] |
| 2 | Piperidine | - | 50 | - | High | [6] |
| 3 | Triethylamine | - | 50 | - | High | [6] |
| 4 | DIPEA | - | 25-80 | - | Poor | [6] |
| 5 | Cesium Carbonate | Toluene | 25 | 24 | 85 | [7] |
Table 5: Comparison of Bases in the Heck Reaction of Iodobenzene and Styrene
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Potassium Acetate | Supercritical Water | 377 | 55.6 | [8] |
| 2 | Triethylamine | Supercritical Water | 377 | Low | [8] |
| 3 | Sodium Hydroxide | Supercritical Water | 377 | Low | [8] |
Table 6: Comparison of Bases in the Suzuki Coupling of Bromobenzene and Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | EtOH:H₂O | 70 | - | High | [9] |
| 2 | K₂CO₃ | Water | Room Temp | 20 | Low | [6] |
| 3 | NaOH | Water | Room Temp | 20 | Low | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) - HBTU/DIPEA Coupling
This protocol describes a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (5 equivalents)
-
HBTU (5 equivalents)
-
DIPEA (10 equivalents)
-
Rink Amide MBHA resin (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF twice for 10 minutes each.
-
Washing: Wash the resin thoroughly with DMF (4 times) and DCM (4 times) to remove residual piperidine.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid, HBTU, in DMF.
-
Add DIPEA to the solution and mix.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (4 times) and DCM (4 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
References
- 1. researchgate.net [researchgate.net]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. atdbio.com [atdbio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling N,N-Diisopropylethylenediamine
Essential Safety and Handling Guide for N,N-Diisopropylethylenediamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (DIPEA). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 4013-94-9[1][2] |
| Molecular Formula | C8H20N2[2] |
| Molecular Weight | 144.26 g/mol [2] |
| Boiling Point | 169-171 °C |
| Density | 0.798 g/mL at 25 °C |
| Flash Point | 52 °C (125.6 °F) - closed cup |
| Refractive Index | n20/D 1.4289 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause severe skin burns and serious eye damage.[2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][4] |
| Hand Protection | Chemical-resistant gloves, such as PVC or butyl rubber.[1][3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron and safety footwear. For large-scale operations, full-body protective clothing may be necessary.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4][5] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[4][6] |
Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Detailed Experimental Protocol for Handling this compound
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Precautionary Measures
-
Ventilation: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][4][5]
-
Personal Protective Equipment (PPE): Before handling, don the required PPE: chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and closed-toe shoes.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]
-
Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][5][7] Use only non-sparking tools.[1][5]
-
Grounding: To prevent static discharge, ensure that all containers and equipment are properly grounded and bonded.[1][7]
Handling and Usage
-
Dispensing: When transferring the chemical, do so slowly to minimize splashing and the generation of vapors. Keep the container tightly closed when not in use.[1][7]
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[3][7]
Spill Management
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[6][7]
-
Control Vapors: Increase ventilation to the area.
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][3][8]
-
Cleanup: Use spark-proof tools to collect the absorbed material and place it in a clearly labeled, sealed container for disposal.[1][5] Do not allow the spill to enter drains or waterways.[6][8]
Disposal Plan
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Container Decontamination: Decontaminate empty containers before disposal.
First Aid Procedures
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Eye Contact: If the chemical comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. N,N'-Diisopropylethylenediamine | C8H20N2 | CID 77628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
